8-Aminooctanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-aminooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXNEWQGGVUVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27306-03-2 | |
| Record name | Octanoic acid, 8-amino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00143007 | |
| Record name | omega-Aminocaprylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-57-9 | |
| Record name | 8-Aminooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | omega-Aminocaprylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1002-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59019 | |
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| Record name | omega-Aminocaprylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-aminooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 8-AMINOOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H8HFT75V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of 8-Aminooctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminooctanoic acid (8-AOA) is an ω-amino acid, a class of compounds characterized by a terminal amino group and a carboxylic acid group separated by a hydrocarbon chain. This bifunctional nature makes it a versatile building block in various chemical syntheses, including the production of polyamides and as a linker in pharmaceutical applications. This guide provides a comprehensive overview of the core physicochemical properties of 8-AOA, details established experimental methodologies for their determination, and presents visual representations of its chemical behavior and relevant experimental workflows.
Chemical Identity and Structure
This compound is systematically named this compound. It is also commonly referred to as 8-aminocaprylic acid. In biological and aqueous environments, it primarily exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1002-57-9 |
| Molecular Formula | C₈H₁₇NO₂ |
| Synonyms | 8-Aminocaprylic acid, ω-Aminocaprylic acid |
| Molecular Weight | 159.23 g/mol |
| SMILES | C(CCCC(=O)O)CCCN[1] |
| InChI Key | UQXNEWQGGVUVQA-UHFFFAOYSA-N |
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. Where available, experimentally determined values are provided. Predicted values, often derived from computational models, are clearly indicated and should be considered as estimates.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Physical State | White to slightly beige crystalline powder.[2] | |
| Melting Point | 194 °C (decomposes) | Literature values range from 191-196 °C.[3][4] |
| Boiling Point | 286.0 ± 23.0 °C | Predicted value.[2] Amino acids often decompose before boiling at atmospheric pressure. |
| Water Solubility | 31 mg/mL (194.68 mM)[4]; Soluble in water.[3] | |
| logP (Octanol-Water) | -2.55 | Predicted value.[5] The negative value indicates high hydrophilicity. |
| pKa (Carboxyl Group) | 4.76 ± 0.10 | Predicted value.[2] |
| pKa (Amino Group) | ~10.6 (Typical for primary amines) | Estimated based on similar structures. |
| Density | 1.050 g/cm³ | Predicted value.[2] |
Acid-Base Properties and Zwitterionic Nature
As an amino acid, 8-AOA exhibits amphoteric properties, meaning it can act as both an acid and a base. The carboxylic acid group can donate a proton, and the amino group can accept a proton. In aqueous solution, 8-AOA exists in different ionic forms depending on the pH. Near neutral pH, it predominantly exists as a zwitterion, with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻).
The diagram below illustrates the acid-base equilibrium of this compound and its predominant forms at different pH ranges.
Caption: Ionization states of this compound at varying pH.
Experimental Protocols
This section details the standard methodologies for determining key physicochemical properties of amino acids like 8-AOA.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) for the carboxyl and amino groups can be determined by potentiometric titration.
Methodology:
-
Preparation: A known concentration of this compound is dissolved in deionized water. The solution is placed in a jacketed beaker to maintain a constant temperature.
-
Titration Setup: A calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) are placed in the solution.
-
Acidification: The 8-AOA solution is first titrated with the strong acid to fully protonate both the carboxyl and amino groups.
-
Titration with Base: The resulting acidic solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the base.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The curve will show two equivalence points, corresponding to the deprotonation of the carboxyl group and the amino group.
-
pKa Determination: The pKa for each group is the pH at the half-equivalence point for that group, which can be identified as the midpoint of the buffer regions on the titration curve.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.
Methodology:
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in the aqueous buffer.
-
Partitioning: A precise volume of the 8-AOA solution is mixed with a precise volume of the saturated n-octanol in a flask.
-
Equilibration: The flask is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the 8-AOA between the two phases and then left to stand for the phases to separate completely.
-
Concentration Measurement: The concentration of 8-AOA in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as HPLC or a specific colorimetric assay for amino acids.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of 8-AOA in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
The workflow for the shake-flask method is illustrated below.
Caption: Workflow for experimental logP determination.
Determination of Density by Gas Pycnometry
Gas pycnometry is a non-destructive method used to determine the true density of a solid powder.
Methodology:
-
Sample Preparation: A known mass of dry this compound powder is accurately weighed and placed into the sample chamber of the gas pycnometer.
-
Measurement Principle: The method relies on Boyle's Law. An inert gas, typically helium, is introduced into a reference chamber of known volume at a known pressure.
-
Gas Expansion: A valve is opened, allowing the gas to expand into the sample chamber containing the 8-AOA powder. The gas fills the volume of the chamber not occupied by the solid particles.
-
Pressure Measurement: The final equilibrium pressure of the gas in the connected chambers is measured.
-
Volume Calculation: Based on the initial and final pressures and the known volumes of the chambers, the instrument calculates the volume of the 8-AOA sample, which is the volume of gas displaced by the solid.
-
Density Calculation: The density is calculated by dividing the initial mass of the sample by its measured volume.
Conclusion
This compound is a hydrophilic, crystalline solid with amphoteric properties due to its amino and carboxylic acid functional groups. The data and protocols presented in this guide provide a foundational understanding for researchers and developers working with this compound. It is important to note that some physicochemical properties, such as boiling point and logP, are often predicted and should be experimentally verified for critical applications. The provided methodologies offer standardized approaches for such verifications.
References
8-Aminooctanoic Acid: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of 8-aminooctanoic acid's role as a human metabolite. It addresses its chemical properties, metabolic origins, and the methodologies available for its study, while also highlighting existing knowledge gaps.
Introduction
This compound, also known as 8-aminocaprylic acid, is an omega-amino fatty acid.[1][2][3] Structurally, it is an eight-carbon fatty acid with an amino group at the terminal position.[1][2][3][4] While it is recognized as a human metabolite, there is conflicting information regarding its origin. Some sources categorize it broadly as a human metabolite, while the Human Metabolome Database (HMDB) classifies it as an exogenous compound, meaning it is introduced from external sources and is considered part of the human exposome.[5] This guide will delve into the available data to clarify its metabolic significance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for its detection, quantification, and for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 8-Aminocaprylic acid, ω-Aminocaprylic acid, ω-AC | [1] |
| CAS Number | 1002-57-9 | [3] |
| Chemical Class | Medium-chain fatty acid, Amino fatty acid | [5] |
Metabolic Profile
Origin: Endogenous vs. Exogenous
The origin of this compound in the human body is a subject of ongoing clarification. While it has been detected in human blood, the HMDB suggests it is not naturally produced by the human body and is only present in individuals exposed to it.[5] The publication referenced for its detection in blood (PMID: 31557052) is a large-scale study on the "Blood Exposome Database," which catalogues chemicals found in blood from various sources, including environmental and dietary.[4] This supports the hypothesis of an exogenous origin.
However, the possibility of endogenous production, either through undiscovered metabolic pathways or by the gut microbiome, cannot be entirely ruled out. The gut microbiota is known to produce a vast array of metabolites, including various amino acid derivatives.[6][7] While there is no direct evidence of microbial production of this compound from lysine or other precursors, the metabolic capabilities of the gut microbiome are extensive and still under investigation.
Relationship to Lysine Degradation
Lysine, an essential amino acid, is primarily degraded in humans via two main pathways: the saccharopine pathway and the pipecolic acid pathway.[8][9] Extensive reviews and pathway diagrams of lysine metabolism do not include this compound as an intermediate. This suggests that if it is produced endogenously, it is likely not through the canonical lysine degradation pathways.
Quantitative Data
Currently, there is a significant lack of quantitative data on the concentrations of this compound in human tissues and fluids. The study referenced by the HMDB detected its presence in human blood but did not provide concentration levels.[4][5] Further research is required to establish reference ranges in healthy and diseased populations.
Experimental Protocols
General Workflow for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique suitable for the quantification of low-abundance metabolites like this compound in complex biological samples such as plasma and urine. A general workflow would involve:
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins must be removed, typically by adding a cold organic solvent like acetonitrile or methanol.
-
Derivatization (Optional): To improve chromatographic retention and ionization efficiency, derivatization of the amino group can be performed. However, direct analysis is also possible.
-
Solid-Phase Extraction (SPE): To remove interfering substances and concentrate the analyte.
-
-
Chromatographic Separation:
-
Reversed-Phase (RP) Chromatography: If derivatized, a C18 column can be used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For the separation of polar compounds like underivatized amino acids.
-
-
Mass Spectrometric Detection:
-
Electrospray Ionization (ESI): Typically in positive ion mode to protonate the amino group.
-
Multiple Reaction Monitoring (MRM): For high selectivity and sensitivity, specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard would be monitored.
-
Signaling Pathways
To date, there is no scientific literature describing specific signaling pathways in which this compound acts as a signaling molecule. While amino acids, in general, are known to be involved in various signaling cascades, such as the mTOR pathway, the role of this compound in these processes has not been investigated.[10][11][12][13]
Conclusion and Future Directions
This compound is a recognized human metabolite, though its primary origin appears to be exogenous. Key areas for future research include:
-
Clarifying its Origin: Investigating potential endogenous production by the gut microbiome through metagenomic and metabolomic studies.
-
Quantitative Analysis: Developing and validating sensitive analytical methods to determine its concentration in various human tissues and fluids in both healthy and diseased states.
-
Metabolic Fate: Conducting tracer studies to elucidate its metabolic fate and potential downstream metabolites in mammals.
-
Biological Function: Exploring its potential biological activities, including any role in cellular signaling or as a biomarker for exposure or disease.
This technical guide summarizes the current, albeit limited, knowledge on this compound as a human metabolite. It is evident that this compound is an understudied component of the human metabolome, and further research is warranted to fully understand its physiological and pathological significance.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C8H17NO2 | CID 66085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generating the Blood Exposome Database Using a Comprehensive Text Mining and Database Fusion Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0247418) [hmdb.ca]
- 6. mdpi.com [mdpi.com]
- 7. Multimodal Role of Amino Acids in Microbial Control and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]
- 9. Autophagy: Are Amino Acid Signals Dependent on the mTORC1 Pathway or Independent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autophagy: Are Amino Acid Signals Dependent on the mTORC1 Pathway or Independent? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diversity of amino acid signaling pathways on autophagy regulation: a novel pathway for arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Aminooctanoic Acid: Structural Analogs and Derivatives in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-aminooctanoic acid, its structural analogs, and derivatives, with a focus on their synthesis, physicochemical properties, biological activities, and applications in modern drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and biotechnology industries.
Introduction to this compound
This compound, also known as 8-aminocaprylic acid, is an ω-amino fatty acid characterized by an eight-carbon aliphatic chain with a carboxylic acid group at one end and an amino group at the other. This bifunctional nature makes it a versatile building block in medicinal chemistry and materials science. Its derivatives have garnered significant interest for their diverse biological activities and utility as permeation enhancers and linkers in complex drug delivery systems.
Physicochemical Properties
The unique structure of this compound and its derivatives dictates their physicochemical properties, which in turn influence their biological behavior. Key properties include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | N-Boc-8-aminooctanoic acid | Salcaprozate Sodium (SNAC) |
| Molecular Formula | C₈H₁₇NO₂ | C₁₃H₂₅NO₄ | C₁₅H₂₀NNaO₄ |
| Molecular Weight ( g/mol ) | 159.23[1] | 259.34[1] | 301.31 |
| Topological Polar Surface Area (TPSA) (Ų) | 63.32[1] | 75.63[1] | 89.5 |
| LogP | 1.3703[1] | 2.9363[1] | - |
| Hydrogen Bond Donors | 2[1] | 2[1] | 1 |
| Hydrogen Bond Acceptors | 2[1] | 3[1] | 4 |
| Melting Point (°C) | 194 (dec.) | - | 183 - 185 |
| Solubility | Soluble in water | - | Soluble in DMSO and Methanol (slightly) |
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives can be achieved through various chemical and biocatalytic routes.
Chemical Synthesis of this compound
A common synthetic pathway starts from cyclooctanone, which undergoes a Beckmann or Schmidt rearrangement to form the corresponding lactam, 2-azacyclononanone. Subsequent hydrolysis of the lactam under acidic or basic conditions yields this compound.[1] Another approach involves the reaction of an 8-halogenated octanoic acid ester with a source of nitrogen, followed by hydrolysis.
Synthesis of N-Acyl Derivatives: The Case of Salcaprozate Sodium (SNAC)
A prominent derivative, Salcaprozate Sodium (SNAC) or sodium N-[8-(2-hydroxybenzoyl)amino]octanoate, is a key oral absorption promoter. Its synthesis involves the acylation of this compound with a salicylic acid derivative.
Experimental Protocol: Synthesis of Salcaprozate Sodium (SNAC)
This protocol is adapted from publicly available patent literature.
Materials:
-
This compound
-
Methanol
-
Thionyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Acetylsalicyloyl chloride (prepared from acetylsalicylic acid and oxalyl chloride)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Esterification of this compound: Dissolve this compound in methanol containing thionyl chloride. Stir the mixture overnight at room temperature.
-
Neutralization: Add triethylamine dissolved in dichloromethane to the mixture to neutralize the excess acid.
-
Acylation: In a separate flask, prepare acetylsalicyloyl chloride by reacting acetylsalicylic acid with oxalyl chloride in DCM. Add this solution to the neutralized 8-aminooctanoate solution in the presence of triethylamine.
-
Hydrolysis: Dissolve the resulting N-acetylsalicyloyl-8-aminooctanoate in methanol and add it to a sodium hydroxide solution to hydrolyze the ester and the acetyl group.
-
Purification: The final product, Salcaprozate Sodium, can be precipitated by adding ethanol and purified by recrystallization.
Biological Activities and Applications
Derivatives of this compound have demonstrated a wide range of biological activities and applications in drug development.
Permeation Enhancement
The most well-documented application of an this compound derivative is the use of Salcaprozate Sodium (SNAC) as an oral permeation enhancer. SNAC is a key component in the oral formulation of the GLP-1 receptor agonist semaglutide, enabling its systemic absorption from the gastrointestinal tract.
Mechanism of Action of SNAC:
SNAC's mechanism as a permeation enhancer is multifaceted:
-
Local pH Modification: SNAC acts as a buffer, locally increasing the pH in the stomach. This protects co-administered drugs like semaglutide from degradation by the acidic environment and the enzyme pepsin.
-
Increased Membrane Fluidity: SNAC transiently increases the fluidity of the gastric epithelial cell membranes.
-
Formation of Non-covalent Complexes: It is hypothesized that SNAC forms non-covalent complexes with the drug molecule, increasing its lipophilicity and facilitating its transcellular transport across the epithelial barrier.
Linkers in Drug Conjugates
The bifunctional nature of this compound makes it an ideal linker for connecting different molecular entities, such as in antibody-drug conjugates (ADCs). The carboxylic acid can be coupled to an antibody, while the amino group can be attached to a cytotoxic payload, or vice versa. The eight-carbon chain provides spatial separation between the antibody and the drug, which can be crucial for maintaining the biological activity of both components.
References
Supramolecular Chemistry of Long-Chain Amino Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The field of supramolecular chemistry, which focuses on the non-covalent interactions that govern the assembly of molecules into larger, functional structures, has seen remarkable advancements through the use of biologically inspired building blocks. Among these, long-chain amino acids and their derivatives have emerged as a versatile class of molecules capable of self-assembling into a variety of nanostructures, including hydrogels, micelles, and vesicles.[1][2][3] Their inherent biocompatibility, biodegradability, and the tunable nature of their self-assembly have positioned them as highly promising materials for a range of biomedical applications, most notably in the realm of drug delivery and tissue engineering.[1][4][5]
This technical guide provides an in-depth exploration of the core principles of the supramolecular chemistry of long-chain amino acids. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, self-assembly mechanisms, and applications. The guide includes detailed experimental protocols for key characterization techniques, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.
Self-Assembly of Long-Chain Amino Acids
The spontaneous organization of long-chain amino acid derivatives into ordered supramolecular structures is driven by a delicate balance of non-covalent interactions. These include:
-
Hydrophobic Interactions: The long aliphatic chains of these molecules tend to segregate from the aqueous environment, driving their aggregation.[3]
-
Hydrogen Bonding: The amide and carboxyl groups of the amino acid backbone readily form hydrogen bonds, contributing to the stability and directionality of the assembly.[3]
-
π-π Stacking: Aromatic moieties, such as the fluorenyl group in Fmoc-amino acids, can engage in π-π stacking, further stabilizing the resulting nanostructures.[6]
-
Electrostatic Interactions: The charged nature of the amino acid headgroups can lead to repulsive or attractive forces that influence the morphology of the self-assembled structures.[3]
These interactions collectively guide the formation of various architectures, including fibrous networks that entrap water to form hydrogels, spherical micelles with a hydrophobic core for encapsulating lipophilic drugs, and bilayer vesicles capable of encapsulating hydrophilic payloads.[1][2][7]
Quantitative Data on Self-Assembly and Material Properties
The following tables summarize key quantitative parameters related to the self-assembly and mechanical properties of various long-chain amino acid-based systems. This data is crucial for designing materials with desired characteristics for specific applications.
Table 1: Critical Aggregation/Micelle Concentration (CAC/CMC) of N-Acyl Amino Acid Surfactants
| Surfactant | Alkyl Chain Length | Temperature (°C) | CMC (mM) | Reference |
| Sodium N-dodecanoyl sarcosinate | C12 | 25 | 14.6 | [8] |
| Sodium N-lauroyl sarcosinate | C12 | 25 | 14.6 | [9] |
| Sodium N-myristoyl sarcosinate | C14 | 25 | 3.9 | [10] |
| Sodium N-palmitoyl sarcosinate | C16 | 25 | 1.0 | [10] |
| Sodium N-stearoyl sarcosinate | C18 | 25 | 0.3 | [10] |
Table 2: Minimum Gelation Concentration (MGC) of Fmoc-Amino Acids
| Fmoc-Amino Acid | Solvent | MGC (mg/mL) | Reference |
| Fmoc-Phenylalanine (Fmoc-F) | Water (pH switch) | 10 | [11] |
| Fmoc-Tyrosine (Fmoc-Y) | Water (pH switch) | 10 | [11] |
| Fmoc-Tryptophan (Fmoc-W) | Water (pH switch) | 10 | [11] |
| Fmoc-Methionine (Fmoc-M) | Water (pH switch) | 10 | [11] |
| Di-Fmoc-L-lysine | DMSO/Water | 1.7 mM (~1.0 mg/mL) | [12] |
Table 3: Mechanical Properties of Self-Assembled Peptide Hydrogels
| Peptide/System | Concentration | Storage Modulus (G') (Pa) | Frequency (Hz) | Reference |
| Q11 Peptide | 30 mM | 10,500 | 1 | [13] |
| Q11 Peptide | 5 mM | 1,200 | 1 | [13] |
| FDFK12 Peptide | - | > LDLK12 | - | [14] |
| 1m (m=28) graft copolymer | 15 wt% | ~10,000 | ~1 | [15] |
| Agarose | - | ~1,200 | 1 | [16] |
| Collagen | - | ~120 | 1 | [16] |
Applications in Drug Delivery
The unique properties of self-assembled long-chain amino acid structures make them excellent candidates for drug delivery systems.
-
Hydrogels for Sustained Release: The porous, three-dimensional network of hydrogels can encapsulate therapeutic molecules and release them in a sustained manner.[17][18][19] The release kinetics can be tuned by altering the peptide sequence and hydrogel concentration.[19]
-
Stimuli-Responsive Systems: By incorporating specific amino acid sequences or functional groups, these materials can be designed to release their payload in response to environmental cues such as pH or the presence of specific enzymes, which is particularly relevant for targeting diseased tissues like tumors.[12][20]
-
Micelles for Hydrophobic Drugs: The hydrophobic core of micelles provides a suitable environment for the solubilization and delivery of poorly water-soluble drugs.[21]
Table 4: Doxorubicin Release from Peptide-Based Hydrogels
| Hydrogel System | Time (h) | Cumulative Release (%) | pH | Reference |
| Fmoc-FF/(FY)3 (1/1 v/v) | 72 | ~16-28 | - | [18][22] |
| FFWDD Peptide | 24 | ~20 | 7.4 | [23] |
| FFWDD Peptide | 24 | ~60 | 5.5 | [23] |
| F8/FE Composite | 24 | (Retention ~170-200 µM) | - | [19] |
Cellular Uptake and Biological Interaction
The interaction of these nanostructured materials with cells is a critical aspect of their function as drug delivery vehicles. The primary mechanism of cellular uptake for nanoparticles is endocytosis, a process by which the cell internalizes substances by engulfing them in a vesicle.[1][24][25]
Several endocytic pathways have been identified, including:
-
Clathrin-Mediated Endocytosis: This is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell membrane.[25]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[2]
-
Macropinocytosis: This process involves the non-specific engulfment of large amounts of extracellular fluid and particles.[2]
The specific pathway utilized by a particular long-chain amino acid-based nanoparticle will depend on its size, shape, and surface chemistry.[26]
Caption: Generalized cellular uptake pathways for nanoparticles via endocytosis.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of long-chain amino acid-based supramolecular systems.
Synthesis of Fmoc-Amino Acid Hydrogels (pH Switch Method)
This protocol describes the preparation of a hydrogel from an Fmoc-protected amino acid by inducing self-assembly through a change in pH.[11]
Caption: Workflow for Fmoc-amino acid hydrogel synthesis via pH switch.
Procedure:
-
Suspend the desired amount of Fmoc-amino acid (e.g., 40 µmol) in a mixture of deionized water and NaOH solution (e.g., 0.5 M).[10]
-
Stir the suspension magnetically until a homogeneous dispersion is achieved.[10]
-
Slowly add HCl solution (e.g., 0.1 M) to the dispersion while monitoring the pH until a final neutral pH (approximately 7) is reached.[10]
-
Incubate the resulting solution in a thermostated bath at a specific temperature (e.g., 30°C) for a designated period (e.g., 30 minutes) to allow for gelation.[10]
Characterization of Hydrogel Mechanical Properties by Rheology
Rheological measurements are essential for quantifying the viscoelastic properties of hydrogels.[3][4][27]
Caption: Standard workflow for rheological characterization of hydrogels.
Procedure:
-
Time Sweep: To monitor the gelation process, a time sweep is performed at a constant frequency and strain. This determines the time required for the storage modulus (G') to exceed the loss modulus (G'') and reach a plateau, indicating gel formation.[16][27]
-
Strain Sweep (Amplitude Sweep): To identify the linear viscoelastic region (LVER), an amplitude sweep is conducted at a constant frequency. The LVER is the range of strain over which G' and G'' are independent of the applied strain.[3]
-
Frequency Sweep: Within the determined LVER, a frequency sweep is performed to characterize the viscoelastic properties of the hydrogel. This provides information on the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, as a function of frequency.[3][4]
Visualization of Nanostructures by Transmission Electron Microscopy (TEM)
TEM is a powerful technique for visualizing the morphology of self-assembled nanostructures.[28][29]
Negative Staining Protocol for Vesicles:
-
Grid Preparation: Place a carbon-coated TEM grid on a sheet of parafilm. Glow discharge the grid to render the surface hydrophilic.[29][30]
-
Sample Application: Apply a small drop (5-10 µL) of the vesicle suspension onto the grid and allow it to adsorb for 1-2 minutes.[29]
-
Washing: Wick away the excess sample with filter paper and wash the grid by floating it on drops of deionized water to remove any salts or buffer components that may interfere with staining.[29]
-
Staining: Float the grid on a drop of a negative staining solution (e.g., 2% uranyl acetate) for 30-60 seconds.[28][30]
-
Final Blotting and Drying: Carefully blot the grid with filter paper to remove excess stain and allow it to air dry completely before imaging.[28]
Quantification of Drug Loading and Release
Drug Loading Content and Encapsulation Efficiency:
-
Separate the drug-loaded nanoparticles from the unencapsulated drug by centrifugation or dialysis.
-
Lyophilize the nanoparticle formulation to obtain a dry powder.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.
-
Quantify the amount of drug using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, by comparing the absorbance or peak area to a standard curve of the free drug.[31][32][33]
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study:
-
Disperse a known amount of the drug-loaded formulation in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method.[17][18][23]
-
Plot the cumulative percentage of drug released as a function of time.
Conclusion
Long-chain amino acids represent a highly versatile and promising class of building blocks for the construction of functional supramolecular materials. Their inherent biocompatibility and the tunability of their self-assembly processes make them particularly attractive for applications in drug delivery and regenerative medicine. This technical guide has provided a comprehensive overview of the fundamental principles, quantitative data, and experimental methodologies related to the supramolecular chemistry of these fascinating molecules. The continued exploration of new long-chain amino acid derivatives and a deeper understanding of their self-assembly mechanisms and biological interactions will undoubtedly lead to the development of novel and more effective therapeutic and biomedical technologies.
References
- 1. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems [mdpi.com]
- 3. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rheological Analysis of Hydrogel Materials - TA Instruments [tainstruments.com]
- 5. wilhelm-lab.com [wilhelm-lab.com]
- 6. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surfactants of Amino Acids | VANABIO [wanabio.com]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Physicochemical Interactions of Different Salts with Sodium N-Dodecanoyl Sarcosinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Modulating the Mechanical Properties of Self-Assembled Peptide Hydrogels via Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 17. researchgate.net [researchgate.net]
- 18. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug-Peptide Fiber Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cellular uptake and trafficking of peptide-based drug delivery systems for miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Electron Microscopy Suite [emsuite.stem.open.ac.uk]
- 29. Negative staining TEM - PÔLE FACULTAIRE DE MICROSCOPIE ULTRASTRUCTURALE (PFMU) ELECTRON MICROSCOPY FACILITY - UNIGE [unige.ch]
- 30. Negative Staining | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 31. unmc.edu [unmc.edu]
- 32. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. iajps.com [iajps.com]
A Historical Perspective on the Discovery of ω-Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of the discovery of ω-amino acids, from the early isolations of naturally occurring odd-numbered carbon chain amino acids to the synthesis of their even-numbered counterparts, driven by the burgeoning field of polymer chemistry. The document details the seminal experiments, key researchers, and evolving analytical techniques that have shaped our understanding of these versatile molecules.
Introduction: The Emergence of a Unique Class of Amino Acids
The history of ω-amino acids is a fascinating intersection of natural product chemistry, neurobiology, and polymer science. Unlike their α-amino acid cousins, which are the fundamental building blocks of proteins, ω-amino acids feature an amino group at the terminal, or ω-, position of their carbon chain. This structural distinction imparts unique chemical properties and biological roles. Early discoveries were often serendipitous, stemming from investigations into the composition of biological tissues. Later, the quest for novel synthetic polymers, most notably nylon, spurred the targeted synthesis of specific ω-amino acids on an industrial scale. This guide chronicles these pivotal moments, offering a detailed look at the science and the scientists who brought ω-amino acids to the forefront of chemical and biological research.
The Discovery of Naturally Occurring ω-Amino Acids
γ-Aminobutyric Acid (GABA): A Landmark Discovery in Neuroscience
The discovery of γ-aminobutyric acid (GABA) in the mammalian brain by Eugene Roberts and Sam Frankel in 1950 stands as a landmark achievement in neurobiology.[1][2][3] Their work, published in the Journal of Biological Chemistry, detailed the identification of a previously unknown ninhydrin-reactive compound in brain extracts.[1][4]
Roberts and Frankel utilized the then-emerging technique of paper chromatography to separate and identify amino acids in protein-free extracts of various mouse tissues.[2][4]
-
Sample Preparation: Fresh mouse brain tissue was homogenized and deproteinized to create a protein-free extract.
-
Chromatography: Two-dimensional paper chromatography was employed.
-
Stationary Phase: Whatman No. 1 filter paper.
-
Mobile Phases (Solvent Systems):
-
First dimension: Water-saturated phenol.
-
Second dimension: A mixture of lutidine and ethanol.
-
-
-
Visualization: The chromatograms were sprayed with a ninhydrin solution and heated to reveal the locations of the amino acids as colored spots.[2]
-
Identification: A distinct, abundant spot was observed in brain extracts that did not correspond to any of the known proteinogenic amino acids. Through co-migration with a synthetic standard in multiple solvent systems, this unknown compound was unequivocally identified as γ-aminobutyric acid.[3]
While the original 1950 paper is primarily qualitative, it highlights the significantly higher concentration of GABA in the brain compared to other tissues, where it was found in only trace amounts.[3] Later studies quantified these levels, but the initial discovery was marked by this striking tissue-specific abundance.
The initial discovery of GABA's presence in the brain was a biochemical curiosity. Its function as the major inhibitory neurotransmitter in the central nervous system was not elucidated until 1957.[1] This progression from identification to functional understanding is a classic example of the scientific process.
β-Alanine: From Muscle Peptides to Athletic Performance
β-Alanine was first identified in the early 20th century as a constituent of the dipeptide carnosine, which is found in high concentrations in muscle tissue.[5][6] Unlike GABA, the initial discovery of β-alanine did not immediately point to a singular biological role beyond its presence in this peptide. Its significance as a performance-enhancing supplement in sports nutrition is a much more recent development, primarily from the 1990s onward.[5][6]
The historical method for obtaining β-alanine involved the hydrolysis of carnosine isolated from muscle tissue.
The Synthesis of ω-Amino Acids for Polymer Science
The advent of polymer chemistry, spearheaded by the pioneering work of Wallace Carothers at DuPont, created a demand for bifunctional monomers that could be linked together to form long chains. ω-Amino acids, with their terminal amino and carboxyl groups, were ideal candidates for the synthesis of polyamides.
ε-Aminocaproic Acid and the Dawn of Nylon-6
While Wallace Carothers is credited with the invention of nylon, the specific polyamide known as Nylon-6 is a polymer of ε-aminocaproic acid. The industrial synthesis of this ω-amino acid is intrinsically linked to the production of its cyclic lactam, caprolactam. Caprolactam was first described in the late 1800s, prepared by the cyclization of ε-aminocaproic acid.[7] The industrial production of caprolactam, and by extension ε-aminocaproic acid, began in earnest in the 1940s.[8]
A common laboratory and industrial method for the preparation of ε-aminocaproic acid is the hydrolysis of caprolactam.
-
Reaction: ε-Caprolactam is heated in the presence of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) and water.
-
Mechanism: The hydrolysis reaction opens the lactam ring to form the open-chain ω-amino acid.
-
Purification: The resulting amino acid can be purified by crystallization or ion-exchange chromatography.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| ε-Caprolactam | Ba(OH)₂·8H₂O in water/DMSO | 95-103 °C | ε-Aminocaproic acid | 96-99% | US Patent 3,655,748[4] |
| ε-Caprolactam | 20 wt% NaOH | Reflux, 3-5 hours | 6-Aminocaproic acid | Not specified | US Patent 8,809,581 B2[9] |
11-Aminoundecanoic Acid: A Bio-based Monomer from Castor Oil
11-Aminoundecanoic acid is the monomer for Nylon-11, a bioplastic produced from a renewable resource: castor oil.[10][11] The industrial process for its synthesis was developed in the mid-20th century and involves a multi-step chemical transformation of ricinoleic acid, the primary component of castor oil.
The synthesis of 11-aminoundecanoic acid from castor oil is a testament to the ingenuity of industrial chemists in transforming a natural product into a valuable synthetic monomer.
| Starting Material | Key Intermediate | Final Product | Overall Yield | Reference |
| 10-Undecylenic acid | 11-Bromoundecanoic acid | 11-Aminoundecanoic acid | 80.7-90.5% | CN103804209A[12] |
Conclusion: A Continuing Legacy
The discovery of ω-amino acids has traversed a remarkable path from fundamental biological investigation to large-scale industrial application. The initial identification of compounds like GABA opened up new frontiers in neuroscience, leading to the development of numerous pharmaceuticals that target the GABAergic system. Simultaneously, the drive to create novel materials led to the synthesis of ω-amino acids that have become indispensable in the polymer industry. The historical perspective presented in this guide highlights the synergistic relationship between basic scientific curiosity and applied technological innovation. As research continues, the unique properties of ω-amino acids are being explored in new contexts, from drug delivery systems to novel biomaterials, ensuring their continued importance in science and industry.
References
- 1. gamma-Aminobutyric acid in brain: its formation from glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JBC: The discovery of GABA in the brain [asbmb.org]
- 3. Gamma-aminobutyric acid - Scholarpedia [scholarpedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection: Wallace Hume Carothers materials on Nylon | Hagley Museum and Library Archives [findingaids.hagley.org]
- 6. codeage.com [codeage.com]
- 7. Caprolactam - Wikipedia [en.wikipedia.org]
- 8. Progress of ε-Caprolactam Manufacturing Method [jstage.jst.go.jp]
- 9. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 10. castoroil.in [castoroil.in]
- 11. researchgate.net [researchgate.net]
- 12. CN103804209A - Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid - Google Patents [patents.google.com]
8-Aminooctanoic acid in the context of fatty acid metabolism.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminooctanoic acid, a medium-chain omega-amino fatty acid, has been identified as a human metabolite, yet its precise role within the intricate network of fatty acid metabolism remains to be fully elucidated.[1][2][3][4][5][6][7] This technical guide consolidates the current understanding of this compound in the context of fatty acid oxidation, exploring its potential as a metabolic modulator. While direct inhibitory effects on key enzymes such as carnitine palmitoyltransferase I (CPT1) are not yet firmly established in the literature, the metabolic fate of structurally related compounds suggests that this compound likely enters the fatty acid oxidation pathway. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols to investigate its effects, and a discussion of its potential as a subject for future research in metabolic diseases and drug development.
Introduction to this compound
This compound is an eight-carbon fatty acid distinguished by the presence of an amino group at the terminal (omega) position of its aliphatic chain.[1][2][3][5][7] Classified as a medium-chain fatty acid (MCFA), it possesses unique physicochemical properties that may influence its biological activity.[4][6] Its detection in human blood suggests it is part of the human metabolome, although its origins, whether endogenous or exogenous, are not fully understood.[4][6] The structural similarity to octanoic acid, a well-studied MCFA, provides a foundation for hypothesizing its metabolic pathway and potential interactions with the enzymes governing fatty acid oxidation.
The Central Role of Fatty Acid β-Oxidation
Fatty acid β-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production through the citric acid cycle and oxidative phosphorylation. This process occurs primarily within the mitochondria and is tightly regulated.
The key steps in the mitochondrial β-oxidation of a saturated fatty acid like octanoic acid are:
-
Activation: The fatty acid is activated in the cytoplasm by acyl-CoA synthetase (ACS) to form an acyl-CoA thioester. This step requires ATP.
-
Mitochondrial Transport: Short- and medium-chain fatty acids like octanoic acid can cross the mitochondrial membranes and are activated to their CoA esters in the mitochondrial matrix. Longer-chain fatty acids require the carnitine shuttle, which involves carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, carnitine-acylcarnitine translocase, and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.
-
β-Oxidation Spiral: Inside the mitochondrial matrix, the acyl-CoA undergoes a four-step cycle, with each cycle shortening the acyl chain by two carbons and producing one molecule each of acetyl-CoA, FADH2, and NADH. The steps are:
-
Dehydrogenation by acyl-CoA dehydrogenase.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolysis by β-ketothiolase.
-
This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules.
Potential Interaction of this compound with Fatty Acid Metabolism
While direct experimental evidence is limited, the metabolism of a derivative of this compound, 8-[(1H-1,2,3-benzotriazol-1-yl)amino]octanoic acid (8-BOA), has been shown to proceed via β-oxidation, with its metabolites also exhibiting biological activity.[8] This strongly suggests that 8-aminootanoic acid itself can be recognized by the enzymes of the fatty acid metabolic pathway.
Activation by Acyl-CoA Synthetase
For 8-aminootanoic acid to be metabolized through β-oxidation, it must first be converted to its corresponding acyl-CoA thioester, 8-aminooctanoyl-CoA. This activation is catalyzed by acyl-CoA synthetases. While no studies have specifically demonstrated 8-aminootanoic acid as a substrate for these enzymes, the broad substrate specificity of some acyl-CoA synthetases for medium-chain fatty acids makes this a plausible initial step. The presence of the terminal amino group may, however, influence the binding affinity and catalytic efficiency of this reaction.
Hypothetical Role as a Modulator of CPT1
Carnitine palmitoyltransferase I (CPT1) is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation. Some studies have shown that certain amino acids can inhibit CPT1 activity in hepatocytes. This raises the possibility that 8-aminootanoic acid, possessing both a fatty acid and an amino acid-like character, could act as a modulator of CPT1. The terminal amino group might interact with the enzyme's active site or allosteric sites, potentially leading to competitive or non-competitive inhibition. However, without direct experimental data, this remains a hypothesis.
The following diagram illustrates the potential points of interaction of 8-aminootanoic acid within the fatty acid oxidation pathway.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data, such as IC50 values or enzyme kinetic parameters, specifically detailing the inhibitory effects of 8-aminootanoic acid on the enzymes of fatty acid metabolism. Research on the related C8 fatty acid, octanoic acid, has provided some quantitative insights into its metabolic effects, which are summarized in the table below for comparative context.
| Parameter | Value | Organism/System | Comments | Reference |
| Octanoic Acid-stimulated Mitochondrial Respiration | ||||
| Maximal Respiration (with octanoate) | Tendency to increase (+45%) | Skinned muscle fibers (mice) | Suggests octanoic acid is an effective fuel for mitochondrial respiration. | [3] |
| 8-Methyl Nonanoic Acid (a related MCFA) Effects | ||||
| AMPK Activation | Increased | 3T3-L1 adipocytes | Activation of AMPK can suppress lipogenic processes. | [9] |
| Lipid Accumulation | Decreased | 3T3-L1 adipocytes (during starvation) | Indicates a role in modulating cellular lipid stores. | [9] |
Experimental Protocols
To elucidate the precise role of 8-aminootanoic acid in fatty acid metabolism, a series of well-defined experiments are required. The following protocols are adapted from established methodologies for studying fatty acid oxidation and mitochondrial function.
Acyl-CoA Synthetase Activity Assay
This assay determines if 8-aminootanoic acid can be activated to its CoA ester.
Principle: The activity of acyl-CoA synthetase is measured by a coupled reaction where the product, acyl-CoA, is used in a subsequent reaction that generates a fluorescent signal.
Materials:
-
Acyl-CoA Synthetase Assay Kit (e.g., from Abcam, ab273315)
-
This compound
-
Control fatty acid (e.g., octanoic acid)
-
Cell or tissue lysates
-
Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)
Procedure:
-
Prepare samples (cell or tissue lysates) as per the kit instructions.
-
Prepare a standard curve using the provided standard.
-
In a 96-well plate, add the reaction mix containing ATP, Coenzyme A, and the coupling enzymes.
-
Add the substrate: 8-aminootanoic acid to the test wells, octanoic acid to the positive control wells, and buffer to the negative control wells.
-
Add the sample (lysate) to initiate the reaction.
-
Measure the fluorescence kinetically at 37°C.
-
Calculate the acyl-CoA synthetase activity based on the rate of fluorescence increase and the standard curve.
The following diagram outlines the workflow for this experiment.
CPT1 Activity Assay in Permeabilized Cells
This assay measures the effect of 8-aminootanoic acid on the rate-limiting step of long-chain fatty acid oxidation.
Principle: The activity of CPT1 is determined by measuring the rate of oxygen consumption in permeabilized cells provided with a long-chain fatty acid substrate. Inhibition of CPT1 will result in a decreased oxygen consumption rate.
Materials:
-
Seahorse XF Analyzer (or similar respirometry system)
-
Cell culture plates
-
Permeabilization agent (e.g., saponin)
-
Long-chain fatty acid substrate (e.g., palmitoyl-CoA)
-
L-carnitine
-
This compound
-
Known CPT1 inhibitor (e.g., etomoxir) as a positive control
Procedure:
-
Culture cells to confluence in a Seahorse XF plate.
-
Permeabilize the cells with saponin to allow direct access of substrates to the mitochondria.
-
Add the assay medium containing L-carnitine and the substrate (palmitoyl-CoA).
-
Inject 8-aminootanoic acid at various concentrations into the wells.
-
Inject etomoxir as a positive control for CPT1 inhibition.
-
Measure the oxygen consumption rate (OCR) in real-time using the Seahorse XF Analyzer.
-
Analyze the data to determine the effect of 8-aminootanoic acid on CPT1-mediated respiration.
The logical flow of this experiment is depicted in the diagram below.
Cellular Respiration Assay with Intact Cells
This assay provides a broader view of how 8-aminootanoic acid affects overall cellular metabolism.
Principle: The oxygen consumption rate (OCR) of intact cells is measured in the presence of 8-aminootanoic acid to assess its impact on mitochondrial respiration when it is provided as a potential fuel source or modulator.
Materials:
-
Seahorse XF Analyzer
-
Cell culture plates
-
Assay medium
-
This compound
-
Other substrates (e.g., glucose, glutamine, palmitate)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to adhere.
-
Replace the culture medium with the assay medium.
-
Inject 8-aminootanoic acid into the wells.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the OCR throughout the experiment.
-
Analyze the data to determine the effect of 8-aminootanoic acid on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Future Directions and Conclusion
The current body of evidence suggests that 8-aminootanoic acid is a component of the human metabolome with the potential to interact with fatty acid metabolism pathways. The metabolism of a derivatized form via β-oxidation provides a strong rationale for investigating 8-aminootanoic acid as a substrate for this pathway. Furthermore, its unique structure as an omega-amino fatty acid warrants investigation into its potential modulatory effects on key regulatory enzymes like CPT1.
Future research should focus on:
-
Enzyme Kinetics: Determining if 8-aminootanoic acid is a substrate for acyl-CoA synthetases and measuring the kinetic parameters (Km and Vmax).
-
Inhibitory Studies: Quantifying the direct effect of 8-aminootanoic acid and its potential CoA ester on the activity of CPT1 and other enzymes of β-oxidation to determine IC50 values.
-
Metabolomic Analysis: Tracing the metabolic fate of isotopically labeled 8-aminootanoic acid in cellular models to identify its downstream metabolites.
-
In Vivo Studies: Investigating the physiological effects of 8-aminootanoic acid supplementation on energy metabolism and metabolic health in animal models.
References
- 1. Omega-3 supplementation alters mitochondrial membrane composition and respiration kinetics in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1002-57-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scitechnol.com [scitechnol.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0247418) [hmdb.ca]
- 7. This compound | C8H17NO2 | CID 66085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Update on lipids and mitochondrial function: impact of dietary n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and functional interaction of fatty acids with human liver fatty acid-binding protein (L-FABP) T94A variant - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Fmoc-8-Aminooctanoic Acid-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient coupling of Fmoc-8-Aminooctanoic acid-OH (Fmoc-8-Ado-OH), a common long-chain aliphatic linker, in Solid-Phase Peptide Synthesis (SPPS). The use of such linkers is crucial in various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and peptide-based diagnostics, where precise spacing between moieties is required.
Introduction
Fmoc-8-Aminooctanoic acid-OH serves as a flexible, hydrophilic spacer arm to connect peptides, labels, or cytotoxic drugs. Its successful incorporation into a peptide sequence is dependent on the selection of an appropriate coupling strategy to ensure high yield and purity. This note outlines standard protocols using common coupling reagents and provides a comparative summary of their expected performance. While specific quantitative data for the coupling efficiency of Fmoc-8-Ado-OH is not extensively published in comparative studies, the protocols provided are based on established methods for sterically unhindered amino acids and linkers in Fmoc-SPPS. Efficient and complete coupling reactions have been reported using reagents like HBTU.[1]
Comparative Performance of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency in SPPS. For a non-sterically hindered linker like Fmoc-8-Aminooctanoic acid-OH, several standard coupling reagents can be employed effectively. The following table summarizes the general performance characteristics of commonly used reagents.
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | HATU / DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[2][3] | Potential for guanidinylation of the N-terminus if used in excess.[3] |
| HBTU / DIPEA | High | Efficient and widely used for routine couplings; cost-effective.[1] | Can be less effective for particularly difficult sequences compared to HATU.[2] | |
| Carbodiimide Method | DIC / HOBt | Moderate | Cost-effective; low risk of racemization when used with HOBt.[4] | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC. |
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-8-Aminooctanoic acid-OH onto a resin-bound peptide with a free N-terminal amine. These protocols are based on standard Fmoc-SPPS procedures.[4]
General Fmoc-SPPS Workflow
A typical cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid (in this case, Fmoc-8-Ado-OH).
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with fast reaction times.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-8-Aminooctanoic acid-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-8-Ado-OH and HATU in DMF.
-
Add DIPEA or collidine to the mixture and agitate for 1-2 minutes for pre-activation.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Protocol 2: Coupling using HBTU
This is a reliable and cost-effective method for routine coupling of linkers like Fmoc-8-Ado-OH.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-8-Aminooctanoic acid-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-8-Ado-OH, HBTU, and HOBt in a minimal amount of DMF.
-
Add DIPEA to the activation mixture and agitate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-120 minutes at room temperature.
-
-
Monitoring and Washing: Follow step 4 as described in Protocol 1.
Protocol 3: Coupling using DIC/HOBt
This carbodiimide-based method is a classic approach that minimizes the risk of racemization, although this is not a concern for Fmoc-8-Ado-OH.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-8-Aminooctanoic acid-OH (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
HOBt (3 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in Protocol 1.
-
Coupling:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve Fmoc-8-Ado-OH and HOBt in DMF.
-
Add the Fmoc-8-Ado-OH/HOBt solution to the resin, followed by the addition of DIC.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing: Follow step 4 as described in Protocol 1.
Signaling Pathways and Logical Relationships
The logical flow of the decision-making process for selecting a coupling protocol for Fmoc-8-Ado-OH can be visualized as follows:
References
Application Notes and Protocols: 8-Aminooctanoic Acid as a Flexible Linker in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug design, the choice of a linker molecule to connect different functional domains is a critical determinant of the final construct's biological activity, stability, and pharmacokinetic profile. 8-Aminooctanoic acid (Aoc) has emerged as a versatile and effective flexible linker. Its eight-carbon alkyl chain provides a balance of flexibility and hydrophobicity, enabling its use in a variety of applications, from radiolabeled imaging agents to peptide-drug conjugates. This document provides detailed application notes and protocols for the incorporation and utilization of this compound in peptide synthesis.
Properties and Advantages of this compound Linkers
This compound is an omega-amino acid with a linear eight-carbon chain, possessing a terminal amino group and a terminal carboxylic acid group. This bifunctional nature allows for its straightforward incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).
Key Advantages:
-
Flexibility: The saturated alkyl chain of 8-Aoc offers significant conformational freedom, allowing the linked peptide or functional group to orient itself optimally for interaction with its target.
-
Hydrophobicity: The hydrocarbon nature of the linker can influence the overall physicochemical properties of the peptide. This can be leveraged to enhance membrane interactions or modulate solubility.
-
Stability: The all-carbon backbone of this compound is chemically robust and resistant to enzymatic degradation, contributing to the in vivo stability of the final peptide construct.
-
Tunable Length: While this document focuses on the C8 linker, the principles can be extended to other aminoalkanoic acids of varying lengths, allowing for fine-tuning of the spacer distance between functional moieties.
Applications of this compound Linkers
The unique properties of the this compound linker have led to its use in a range of applications within peptide science and drug development.
Radiolabeled Peptides for Molecular Imaging
A prominent application of the 8-Aoc linker is in the development of radiolabeled peptides for diagnostic imaging. The linker serves as a spacer between the chelating agent (which binds the radioisotope) and the targeting peptide. This separation is often crucial to prevent the bulky chelator-radioisotope complex from sterically hindering the peptide's interaction with its biological target.
Example: Melanoma Imaging with 99mTc-labeled α-MSH Peptides
Studies have demonstrated that incorporating an this compound linker into a 99mTc-labeled lactam bridge-cyclized α-melanocyte-stimulating hormone (α-MSH) peptide significantly enhances its uptake in melanoma cells.[1][2] The α-MSH peptide targets the melanocortin-1 receptor (MC1R), which is overexpressed on melanoma cells.
Signaling Pathway of MC1R in Melanocytes
Peptide-Drug Conjugates (PDCs)
In peptide-drug conjugates, a linker tethers a cytotoxic drug to a peptide that targets a specific receptor on cancer cells. The flexibility and stability of the 8-Aoc linker can be advantageous in this context, ensuring that the drug is stably attached during circulation and that the peptide can effectively bind to its target. While specific examples detailing this compound in clinically approved PDCs are not as prevalent as in the imaging field, the principles of using alkyl chain linkers like 6-aminohexanoic acid are well-established for improving the properties of PDCs.[3]
Enzyme Immobilization and Immunoassays
The this compound linker can be used to immobilize enzymes onto solid supports. The spacer arm allows the enzyme to retain its conformational flexibility and substrate accessibility, which can lead to increased enzymatic activity compared to direct, spacer-free immobilization.[1] In the context of enzyme-linked immunosorbent assays (ELISAs), similar linkers have been shown to improve the coating efficiency of peptides onto polystyrene plates and enhance the sensitivity of the assay by projecting the hapten into the aqueous environment for better antibody recognition.[4]
Quantitative Data Presentation
The choice of linker can significantly impact the biological activity of a peptide. The following tables summarize comparative data from a study on 99mTc-labeled α-MSH peptides for melanoma imaging, where this compound (Aoc) was compared with other linkers: a three-glycine linker (GGG), a glycine-serine-glycine linker (GSG), and a polyethylene glycol-based linker (PEG2).
Table 1: In Vitro MC1 Receptor Binding Affinity [2]
| Peptide Construct | Linker | IC50 (nM) |
| HYNIC-GGGNle-CycMSHhex | -Gly-Gly-Gly- | 0.7 ± 0.1 |
| HYNIC-GSGNle-CycMSHhex | -Gly-Ser-Gly- | 0.8 ± 0.09 |
| HYNIC-PEG2Nle-CycMSHhex | -PEG2- | 0.4 ± 0.08 |
| HYNIC-AocNle-CycMSHhex | -8-Aminooctanoic acid- | 0.3 ± 0.06 |
Lower IC50 values indicate higher binding affinity.
Table 2: Biodistribution in B16/F1 Melanoma-Bearing Mice (2h post-injection) [5]
| Peptide Construct | Linker | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| 99mTc(EDDA)-HYNIC-GGGNle-CycMSHhex | -Gly-Gly-Gly- | 9.78 ± 3.40 | 18.11 | 91.40 |
| 99mTc(EDDA)-HYNIC-GSGNle-CycMSHhex | -Gly-Ser-Gly- | 7.41 ± 4.26 | 21.17 | 100.13 |
| 99mTc(EDDA)-HYNIC-PEG2Nle-CycMSHhex | -PEG2- | 14.32 ± 2.82 | 37.68 | 204.57 |
| 99mTc(EDDA)-HYNIC-AocNle-CycMSHhex | -8-Aminooctanoic acid- | 22.30 ± 1.72 | 57.59 | 527.80 |
%ID/g = percentage of injected dose per gram of tissue.
These data clearly indicate that the incorporation of the this compound linker resulted in the highest binding affinity and tumor uptake among the tested linkers in this specific peptide scaffold.
Experimental Protocols
The following protocols provide a general framework for the incorporation of Fmoc-8-aminooctanoic acid into a peptide sequence using an automated solid-phase peptide synthesizer.
Protocol 1: Automated Solid-Phase Peptide Synthesis with Fmoc-8-Aminooctanoic Acid
This protocol is a general guideline and may need to be optimized based on the specific peptide sequence and synthesizer model.
1. Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-8-aminooctanoic acid
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
2. Synthesis Procedure (Automated Synthesizer):
-
Resin Loading and Swelling: Place the appropriate amount of resin in the reaction vessel of the automated peptide synthesizer. Swell the resin in DMF for at least 30 minutes.
-
Initial Fmoc Deprotection: If starting with a pre-loaded Fmoc-protected resin, perform an initial deprotection step using 20% piperidine in DMF.
-
Amino Acid Coupling Cycles: Program the synthesizer to perform the following cycle for each amino acid in the sequence:
-
Washing: Wash the resin with DMF.
-
Coupling: Deliver the pre-activated Fmoc-amino acid solution to the reaction vessel. The activation is typically done by mixing the Fmoc-amino acid, coupling reagent (e.g., HBTU), and base (DIPEA) in DMF. Allow the coupling reaction to proceed for the recommended time (e.g., 30-60 minutes).
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
-
Incorporation of Fmoc-8-Aminooctanoic Acid: When the sequence calls for the linker, use Fmoc-8-aminooctanoic acid as you would any other Fmoc-protected amino acid in the coupling step.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group.
-
Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM. Dry the resin under vacuum.
3. Peptide Cleavage and Precipitation:
-
Cleavage: Transfer the dry peptide-resin to a reaction vessel. Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Precipitation: Add the filtrate to a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
4. Purification and Analysis:
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for synthesizing a peptide containing an this compound linker.
Conclusion
This compound is a valuable tool in the peptide chemist's arsenal, offering a flexible, stable, and synthetically accessible linker. Its ability to enhance the biological activity of peptides, as demonstrated in the context of melanoma imaging, highlights its potential in the design of novel peptide-based therapeutics and diagnostics. The protocols and data presented here provide a foundation for researchers to incorporate this versatile linker into their own peptide synthesis workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of an this compound Linker Enhances the melanoma uptake of Tc-99m-labeled Lactam Bridge-Cyclized Alpha-MSH Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 8-Aminooctanoic Acid for Polyamide (Nylon 8) Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 8-aminooctanoic acid, a key monomer for the production of Nylon 8. Three primary synthetic routes are explored: a chemical pathway starting from cyclooctanone, another from azelaic acid, and a biocatalytic approach utilizing oleic acid. Furthermore, a comprehensive protocol for the polymerization of this compound into Nylon 8 via melt polycondensation is presented, along with characterization data for the resulting polymer. This guide is intended to equip researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, and environmental impact.
Introduction
This compound is a bifunctional molecule containing both a terminal amine and a carboxylic acid group, making it an ideal monomer for the synthesis of polyamides.[1] Nylon 8, the polyamide derived from the polymerization of this compound, exhibits desirable properties such as low water absorption, good dimensional stability, and mechanical strength, positioning it as a valuable material in various industrial applications.[2] This document outlines established methods for the synthesis of this compound and its subsequent polymerization to Nylon 8.
Synthesis of this compound
Several synthetic pathways to this compound have been developed, each with distinct advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations.
Synthesis from Cyclooctanone
A common and well-established route to this compound begins with the readily available starting material, cyclooctanone. This multi-step synthesis involves a Beckmann rearrangement of cyclooctanone oxime to form the corresponding lactam, 2-azacyclononanone, which is then hydrolyzed to yield the final product.
Caption: Synthetic pathway from cyclooctanone to this compound.
Step 1: Oximation of Cyclooctanone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclooctanone (1.0 eq) in a suitable solvent such as aqueous ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the crude product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain crude cyclooctanone oxime, which can be purified by recrystallization.
Step 2: Beckmann Rearrangement of Cyclooctanone Oxime
-
In a fume hood, cautiously add concentrated sulfuric acid to a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add cyclooctanone oxime (1.0 eq) to the stirred acid, maintaining the temperature below a specified limit (e.g., 110°C) with external cooling.[1]
-
After the addition is complete, continue stirring at the elevated temperature for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) while cooling in an ice bath.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-azacyclononanone.
-
Purify the lactam by vacuum distillation or recrystallization. A documented procedure reports a 70% yield for this step.[1]
Step 3: Hydrolysis of 2-Azacyclononanone
-
In a round-bottom flask, combine 2-azacyclononanone (1.0 eq) with an aqueous solution of a strong base (e.g., 10-20% sodium hydroxide).
-
Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated hydrochloric acid) to a pH of approximately 6-7.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Synthesis from Azelaic Acid
Another synthetic approach utilizes azelaic acid, a C9 dicarboxylic acid, as the starting material. This method typically involves a Curtius or Schmidt rearrangement of an azelaic acid derivative.
Caption: Synthetic pathway from azelaic acid to this compound.
Step 1: Monoesterification of Azelaic Acid
-
React azelaic acid with a limited amount of methanol in the presence of an acid catalyst (e.g., sulfuric acid) to favor the formation of the monomethyl ester.
-
The reaction is typically carried out at reflux for several hours.
-
The product mixture is then worked up to isolate the azelaic acid monomethyl ester, often involving extraction and purification by chromatography.
Step 2: Curtius Rearrangement
-
Convert the free carboxylic acid group of the monomethyl ester to an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
React the resulting acyl chloride with sodium azide in a suitable aprotic solvent (e.g., acetone or THF) to form the acyl azide. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the potentially explosive nature of azides.
-
The acyl azide is then thermally or photochemically rearranged to the corresponding isocyanate.[3][4][5]
-
The isocyanate is subsequently hydrolyzed with aqueous acid to yield this compound.
Biocatalytic Synthesis from Oleic Acid
A more sustainable and environmentally friendly approach involves the biocatalytic conversion of oleic acid, a renewable feedstock, to this compound. This multi-enzyme cascade utilizes a series of engineered enzymes to perform a sequence of reactions.
Caption: Biocatalytic pathway from oleic acid to this compound.
-
Enzyme Production: The required enzymes (e.g., oleate hydratase, alcohol dehydrogenase, Baeyer-Villiger monooxygenase, and ω-transaminase) are typically produced recombinantly in a suitable host organism like E. coli.[1]
-
Whole-Cell Biotransformation: The biotransformation is often carried out using whole cells of the recombinant host to provide the necessary cofactors and cellular environment for the enzymatic cascade.
-
Reaction Setup: A buffered aqueous solution containing oleic acid (often emulsified with a surfactant) is inoculated with the enzyme-producing microbial cells.
-
Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30-37°C) and pH for a specified period (e.g., 24-72 hours) with agitation to ensure proper mixing and aeration.
-
Product Isolation: After the reaction, the cells are separated by centrifugation. The supernatant containing the product is then subjected to extraction and purification steps, which may include liquid-liquid extraction and chromatography, to isolate the this compound.
Polymerization of this compound to Nylon 8
Nylon 8 is synthesized by the self-condensation of this compound via melt polymerization. This process involves heating the monomer above its melting point in an inert atmosphere to drive the polyamidation reaction, with the elimination of water.
Caption: Melt polymerization process for Nylon 8 production.
-
Monomer Preparation: Ensure the this compound monomer is pure and dry.
-
Polymerization Reactor: Place the monomer in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet connected to a cold trap.
-
Initial Polymerization (Pre-polymer formation):
-
Flush the reactor with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the reactor to a temperature just above the melting point of the monomer (approximately 200-220°C) under a slow stream of nitrogen.
-
Maintain this temperature for 1-2 hours to initiate polymerization and drive off the majority of the water formed.
-
-
High-Temperature Polymerization:
-
Gradually increase the temperature to 240-260°C.
-
Simultaneously, slowly apply a vacuum to the system to facilitate the removal of the remaining water and drive the equilibrium towards the formation of a high molecular weight polymer.
-
Continue the reaction under high vacuum for 2-4 hours, monitoring the viscosity of the melt (an increase in viscosity indicates an increase in molecular weight).
-
-
Polymer Isolation:
-
Once the desired viscosity is reached, release the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor as a strand and cool it in a water bath.
-
Pelletize the solidified polymer strand for further processing and characterization.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Synthesis from Cyclooctanone | Synthesis from Azelaic Acid | Biocatalytic Synthesis from Oleic Acid |
| Starting Material | Cyclooctanone | Azelaic Acid | Oleic Acid |
| Key Reactions | Oximation, Beckmann Rearrangement, Hydrolysis | Esterification, Curtius/Schmidt Rearrangement, Hydrolysis | Multi-enzyme Cascade |
| Typical Yield | ~60-70% overall | Variable, can be moderate to good | Reported up to ~90% conversion in some systems[1] |
| Scalability | Well-established for industrial scale | Feasible for large scale | Under development for industrial scale |
| Environmental Impact | Use of strong acids and organic solvents | Use of potentially hazardous azides | "Green" process with renewable feedstock |
Table 2: Physicochemical Properties of Nylon 8
| Property | Value |
| Melting Point (°C) | 200-205[2] |
| Density (g/mL) | 1.09[2] |
| Tenacity ( g/denier , dry) | 4.2[2] |
| Elongation (%) | 38[2] |
| Moisture Regain (%) | 2.9[2] |
Note: The properties of polymers can vary depending on the molecular weight and processing conditions.
Conclusion
The synthesis of this compound and its subsequent polymerization to Nylon 8 can be achieved through various well-defined chemical and emerging biocatalytic routes. The choice of the synthetic pathway will depend on the specific requirements of the research or production goals. The protocols and data presented in this document provide a comprehensive guide for scientists and professionals working in polymer chemistry, materials science, and related fields. The detailed methodologies and comparative data tables are intended to facilitate the efficient and effective production and characterization of Nylon 8.
References
- 1. researchgate.net [researchgate.net]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Aminooctanoic Acid as a Precursor for the Permeation Enhancer SNAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 8-aminootanoic acid's role as a key precursor in the synthesis of Salcaprozate Sodium (SNAC), a leading permeation enhancer in oral drug delivery. Detailed protocols for the synthesis of SNAC and its evaluation, along with a summary of its mechanism of action and quantitative data on its efficacy, are presented to guide researchers in the field of drug development.
Introduction
Salcaprozate Sodium (SNAC), also known as sodium N-[8-(2-hydroxybenzoyl)amino]caprylate, is a synthetic N-acylated amino acid derivative of salicylic acid.[1][2] It has gained significant attention in the pharmaceutical industry as a permeation enhancer that facilitates the oral absorption of poorly permeable drugs, most notably macromolecules like peptides.[3][4] SNAC is a key component in the first orally available formulation of the GLP-1 receptor agonist, semaglutide, for the treatment of type 2 diabetes.[5][6] The starting material for the synthesis of SNAC is 8-aminootanoic acid, making it a critical component in the production of this innovative excipient. SNAC has been granted "Generally Recognized As Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA).[3][5]
Mechanism of Action
The precise mechanism of action of SNAC is still a subject of ongoing research, with evidence suggesting multiple contributing factors to its permeation-enhancing effects. The prevailing theories include:
-
Transcellular Permeation via Non-covalent Complexation: The initial hypothesis proposed that SNAC forms a non-covalent complex with the drug molecule, increasing its lipophilicity and facilitating its passive transcellular transport across the intestinal epithelium.[1][7]
-
Localized pH Elevation and Enzyme Inhibition: In the acidic environment of the stomach, SNAC can create a localized increase in pH.[1][5] This buffering effect protects co-administered drugs, such as semaglutide, from degradation by gastric enzymes like pepsin.[1][5]
-
Membrane Fluidization: SNAC is thought to be incorporated into the lipid membrane of gastric cells, leading to a fluidization of the plasma membrane.[5][8] This transient change in membrane structure is believed to facilitate the transcellular passage of drug molecules.[5]
-
Promotion of Monomerization: For drugs that tend to self-associate into larger oligomers, such as semaglutide, SNAC can promote their monomeric form by altering the polarity of the local environment, which is more readily absorbed.[5]
It is important to note that the dominant mechanism may be drug-specific and dependent on the formulation and the local environment of the gastrointestinal tract.[1]
Synthesis of SNAC from 8-Aminooctanoic Acid
The synthesis of SNAC from 8-aminootanoic acid involves a multi-step process. While several variations exist, a general synthetic route is outlined below.[9][10][11]
Experimental Workflow for SNAC Synthesis
Caption: General workflow for the synthesis of SNAC.
Protocol for the Synthesis of Salcaprozate Sodium (SNAC)
This protocol is a generalized representation based on published methods.[9][10] Researchers should consult specific literature for detailed reaction conditions and purification procedures.
Step 1: Esterification of this compound
-
Dissolve 8-aminootanoic acid in methanol.
-
Slowly add thionyl chloride to the solution while stirring, typically at a reduced temperature.
-
Allow the reaction to proceed overnight with continuous stirring to form methyl 8-aminooctanoate.
Step 2: Acylation with Acetylsalicylate
-
In a separate flask, dissolve acetylsalicylate in dichloromethane (DCM) containing oxalyl chloride and triethylamine (TEA).
-
Add the solution from step 1 to the acetylsalicylate solution.
-
The reaction mixture is stirred to facilitate the acylation of the amino group of methyl 8-aminooctanoate.
Step 3: Hydrolysis to SNAC Free Acid
-
The product from step 2 is dissolved in methanol.
-
A solution of sodium hydroxide is added to hydrolyze the methyl ester, yielding the carboxylate.
Step 4: Formation of the Sodium Salt (SNAC)
-
The resulting carboxylic acid (SNAC free acid) is dissolved in ethanol.
-
A stoichiometric amount of sodium hydroxide solution is carefully added to form the sodium salt, Salcaprozate Sodium (SNAC).
-
The final product can be purified by crystallization.
Evaluation of SNAC as a Permeation Enhancer
The efficacy of SNAC as a permeation enhancer is typically evaluated using a combination of in vitro and in vivo models.
In Vitro Permeation Studies
1. Caco-2 Cell Monolayer Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Protocol:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of tight junctions.
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Prepare a transport buffer (e.g., Hank's Balanced Salt Solution) containing the model drug with and without SNAC at various concentrations.
-
Add the drug solution to the apical (AP) side of the Transwell® insert and fresh buffer to the basolateral (BL) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the BL side and replace with fresh buffer.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial drug concentration in the AP chamber.
-
Monitor TEER throughout the experiment to assess the effect of SNAC on tight junction integrity.
2. Ussing Chamber Studies with Excised Intestinal Tissue
This ex vivo model uses freshly excised intestinal tissue from animals (e.g., rats) or humans, mounted in an Ussing chamber to measure drug transport across the mucosa.
Protocol:
-
Excise segments of the desired intestinal region (e.g., jejunum, ileum, colon) and mount them between the two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.
-
Fill both chambers with pre-gassed (95% O2/5% CO2) Krebs-Ringer buffer maintained at 37°C.
-
Measure the transepithelial electrical resistance (TEER) to assess tissue viability.
-
Add the model drug with and without SNAC to the apical chamber.
-
Collect samples from the basolateral chamber at regular intervals and analyze for drug concentration.
-
Calculate the apparent permeability coefficient (Papp) as described for the Caco-2 assay.
In Vivo Pharmacokinetic Studies
Animal models, typically rats or pigs, are used to evaluate the in vivo efficacy of SNAC in enhancing the oral bioavailability of a drug.
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer the drug formulation orally (e.g., via gavage) with and without SNAC.
-
Collect blood samples at predetermined time points post-administration.
-
Process the blood samples to obtain plasma or serum.
-
Analyze the drug concentration in the plasma/serum samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
Oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Quantitative Data on SNAC Permeation Enhancement
The following tables summarize quantitative data from various studies on the permeation-enhancing effects of SNAC.
Table 1: In Vitro Permeation Enhancement by SNAC
| Model Drug | In Vitro Model | SNAC Concentration | Permeability Increase (Fold) | Reference |
| [³H]-mannitol | Caco-2 monolayers | 50 mg/mL | 36 | [7][12] |
| 6-carboxy-fluorescein | Rat jejunal mucosae | 33–66 mM | Boosted flux | [7][12] |
| [³H]-octreotide | Rat colonic mucosae | 20 mM | 3.2 | [13][14] |
| [³H]-octreotide | Rat ileal mucosae | 20 mM | 3.4 | [13][14] |
| [³H]-octreotide | Rat jejunal mucosae | 20 mM | 2.3 | [13][14] |
| [³H]-octreotide | Human colonic mucosae | 20 mM | 1.5 | [13][14] |
| [³H]-octreotide | Human colonic mucosae | 40 mM | 2.1 | [13][14] |
| FITC-dextran 4000 (FD4) | Isolated rat gastric mucosae | Concentration-dependent | Increased Papp | [15] |
Table 2: Effect of SNAC on Transepithelial Electrical Resistance (TEER)
| In Vitro Model | SNAC Concentration | Effect on TEER | Reference |
| Caco-2 monolayers | 50 mg/mL | Complete loss | [7][12] |
| Rat jejunal mucosae | 33–66 mM | No reduction | [7][12] |
| Rat intestinal mucosae | 20 mM | Reduced | [13][16] |
| Human colonic mucosae | 20 mM & 40 mM | Reduced | [13][16] |
| Isolated rat gastric mucosae | - | Reduced | [15] |
Table 3: In Vivo Pharmacokinetic Enhancement by SNAC
| Drug | Animal Model | Key Finding | Reference |
| Semaglutide | Dogs | Systemic delivery achieved from stomach administration | [7] |
| Vitamin B12 | Humans | Increased absolute bioavailability from 2% to 5% | [2][6] |
| Teriparatide (hPTH(1-34)) | Pigs | Significantly augmented systemic exposure | [4] |
| Pancreatic kininogenase | Rats | Enhanced bioavailability | [10][17] |
| Semaglutide | Rats | Similar or improved pharmacokinetic values with SNAC salts | [2][18] |
Signaling Pathways and Logical Relationships
The proposed mechanisms of action for SNAC can be visualized as a multi-faceted process.
Caption: Proposed mechanisms of SNAC-mediated permeation enhancement.
Conclusion
8-aminootanoic acid is a fundamental building block for the synthesis of the permeation enhancer SNAC. The ability of SNAC to improve the oral bioavailability of challenging drug candidates, particularly peptides, has been a significant advancement in drug delivery. The multifaceted mechanism of action, involving transcellular transport enhancement, protection from enzymatic degradation, and membrane fluidization, makes it a versatile tool for formulation scientists. The protocols and data presented herein provide a valuable resource for researchers and professionals working on the development of oral drug formulations. Further research into the nuanced mechanisms of SNAC with different drug molecules will continue to refine its application and unlock the potential for oral delivery of a wider range of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. The combined effect of permeation enhancement and proteolysis inhibition on the systemic exposure of orally administrated peptides: Salcaprozate sodium, soybean trypsin inhibitor, and teriparatide study in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Investigation of SNAC as an Oral Peptide Permeation Enhancer in Lipid Membranes via Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and In Vitro and In Vivo Evaluation of Microspheres Containing Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate for the Oral Delivery of Berberine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US10875826B2 - Process for the manufacture of SNAC (salcaprozate sodium) - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 17. Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Enzymatic Production of 8-Aminooctanoic Acid from Renewable Oleic Acid: A Sustainable Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of 8-aminooctanoic acid, a valuable monomer for the production of nylon-8 and a key intermediate in pharmaceutical manufacturing, is increasingly shifting from traditional chemical routes to more sustainable biocatalytic methods. This application note details a multi-enzyme cascade for the synthesis of this compound from oleic acid, a renewable feedstock abundant in vegetable oils. This enzymatic pathway offers a greener alternative, operating under mild reaction conditions and with high selectivity.
Multi-Enzyme Cascade Pathway
The enzymatic conversion of oleic acid to this compound is accomplished through a four-step cascade reaction. This one-pot synthesis utilizes a series of enzymes to catalyze the sequential transformation of the substrate.
Caption: Multi-enzyme cascade for the synthesis of this compound from oleic acid.
Quantitative Data Summary
The efficiency of the multi-enzyme cascade is summarized in the table below. The data represents typical conversion rates observed for each enzymatic step under optimized conditions.
| Reaction Step | Enzyme | Substrate | Product | Conversion Rate (%) |
| 1. Hydration | Oleate Hydratase (mutant from Paracoccus aminophilus) | Oleic Acid | 10-Hydroxyoctadecanoic Acid | >95 |
| 2. Oxidation | Alcohol Dehydrogenase (mutant from Micrococcus luteus) | 10-Hydroxyoctadecanoic Acid | 10-Oxooctadecanoic Acid | ~98 |
| 3. Oxidation | Baeyer-Villiger Monooxygenase (from Pseudomonas aeruginosa) | 10-Oxooctadecanoic Acid | Octanedioic Acid-8-monoester | >90 |
| 4. Amination | ω-Transaminase (from Silicibacter pomeroyi) | Octanedioic Acid-8-monoester | This compound | ~90[1] |
Experimental Protocols
The following protocols outline the key experimental procedures for the enzymatic synthesis of this compound.
Enzyme Production and Purification
The enzymes utilized in this cascade are recombinantly expressed in E. coli and purified to ensure high activity and purity.
-
Expression: Genes encoding for oleate hydratase (from Paracoccus aminophilus), alcohol dehydrogenase (from Micrococcus luteus), Baeyer-Villiger monooxygenase (from Pseudomonas aeruginosa), and ω-transaminase (from Silicibacter pomeroyi) are cloned into suitable expression vectors and transformed into E. coli BL21(DE3). Cells are cultured in LB medium at 37°C to an OD600 of 0.6-0.8, followed by induction with IPTG and further incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and disrupted by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged enzymes is subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The purified enzymes are then dialyzed against a suitable storage buffer.
One-Pot Enzymatic Synthesis of this compound
This protocol describes the sequential addition of enzymes in a one-pot reaction to convert oleic acid to this compound.
Caption: Workflow for the one-pot enzymatic synthesis of this compound.
Reaction Setup:
-
Initial Reaction Mixture: Prepare a reaction mixture containing oleic acid (e.g., 10-50 mM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) containing a co-solvent like DMSO to aid substrate solubility.
-
Step 1: Hydration: Add purified oleate hydratase to the reaction mixture. Incubate at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 4-6 hours) to allow for the conversion of oleic acid to 10-hydroxyoctadecanoic acid.
-
Step 2: Oxidation to Ketone: To the same reaction vessel, add purified alcohol dehydrogenase along with the necessary cofactor, NAD+. Continue the incubation under the same conditions for another period (e.g., 4-6 hours).
-
Step 3: Baeyer-Villiger Oxidation: Subsequently, add purified Baeyer-Villiger monooxygenase and its cofactor, NADPH, to the mixture. Continue the incubation for an additional period (e.g., 6-8 hours).
-
Step 4: Transamination: Finally, add the purified ω-transaminase along with an amine donor (e.g., L-alanine or another suitable amine) and pyridoxal 5'-phosphate (PLP) as a cofactor. The reaction is incubated for a final period (e.g., 12-24 hours) to facilitate the conversion to this compound.
-
Reaction Monitoring and Analysis: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the formation of intermediates and the final product using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
Note: The optimal concentrations of enzymes, substrates, and cofactors, as well as the reaction times for each step, may require further optimization for specific experimental setups.
Conclusion
This application note provides a framework for the enzymatic synthesis of this compound from the renewable feedstock, oleic acid. The multi-enzyme cascade approach offers a promising and sustainable alternative to conventional chemical synthesis, aligning with the principles of green chemistry. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of biocatalysis, synthetic biology, and pharmaceutical development. Further optimization of this system, including enzyme immobilization and process engineering, could lead to a highly efficient and economically viable platform for the production of this important chemical.
References
Solid-Phase Synthesis of Peptides Containing Multiple 8-Amino-octanoic Acid (8-Aoa) Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of linkers into peptides is a critical strategy in the development of novel therapeutics, diagnostics, and research tools. Among the various types of linkers, 8-amino-octanoic acid (8-Aoa) provides a flexible, hydrophobic aliphatic spacer that can be used to modulate the properties of peptides. The inclusion of multiple 8-Aoa units allows for precise control over the distance between functional domains of a peptide, enhances stability, and can influence solubility and aggregation properties. This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of peptides containing multiple 8-Aoa linkers.
Core Concepts and Challenges
The synthesis of peptides containing multiple 8-Aoa linkers is primarily achieved using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] This method involves the stepwise addition of Fmoc-protected amino acids and 8-Aoa units to a growing peptide chain attached to a solid support.[1]
A key challenge in the synthesis of these peptides is the potential for aggregation of the growing peptide chain, which is exacerbated by the hydrophobicity of the multiple 8-Aoa linkers.[2][3] This aggregation can hinder coupling and deprotection steps, leading to lower yields and purity.[2][4] Strategies to mitigate aggregation include the use of specialized resins, optimized coupling reagents, and modified synthesis protocols.[2][5]
Applications of Peptides with Multiple 8-Aoa Linkers
Peptides incorporating multiple 8-Aoa linkers have a range of applications in biotechnology and medicine:
-
Peptide-Drug Conjugates (PDCs): The 8-Aoa linkers can serve as spacers between a targeting peptide and a cytotoxic drug, facilitating targeted drug delivery to cancer cells. The length of the poly-Aoa chain can be optimized to ensure efficient drug release at the target site.[][7][8]
-
Targeted Drug Delivery: The hydrophobic nature of the 8-Aoa linkers can promote interaction with cell membranes, potentially enhancing the cellular uptake of therapeutic peptides.[1]
-
Biomaterial Functionalization: These peptides can be used to functionalize biomaterials, where the 8-Aoa linkers act as flexible tethers for bioactive peptide sequences.[2]
-
Modulation of Peptide Conformation: The length and flexibility of the poly-Aoa chain can influence the secondary structure and overall conformation of a peptide, thereby affecting its biological activity.
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminal functionality)
-
Fmoc-protected amino acids
-
Fmoc-8-aminooctanoic acid (Fmoc-8-Aoa-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Isopropanol (IPA)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethylether (cold)
-
HPLC grade acetonitrile and water with 0.1% TFA for purification
Protocol for Manual Solid-Phase Synthesis of a Peptide with Three 8-Aoa Linkers
This protocol describes the manual synthesis of a model peptide with the sequence [Peptide]-(8-Aoa)₃-NH₂ on a 0.1 mmol scale using Fmoc-Rink Amide MBHA resin.
1. Resin Swelling and Preparation:
- Place 0.1 mmol of Fmoc-Rink Amide MBHA resin in a reaction vessel.
- Swell the resin in DMF for 1-2 hours.
- Drain the DMF.
2. Initial Fmoc Deprotection:
- Add 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add fresh 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
3. Coupling of the First Amino Acid (C-terminal to the 8-Aoa linkers):
- In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.
- Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours.
- Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.[5]
4. Stepwise Coupling of Three 8-Aoa Linkers:
- Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid.
- First 8-Aoa Coupling:
- Dissolve 4 equivalents of Fmoc-8-Aoa-OH and 3.9 equivalents of HBTU in DMF.
- Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.
- Add the activated Fmoc-8-Aoa-OH solution to the resin and agitate for 2 hours.
- Wash the resin as in step 3 and perform a Kaiser test.
- Repeat for Second and Third 8-Aoa Linkers: Repeat the Fmoc deprotection and coupling steps for the subsequent two 8-Aoa units. Due to the increasing hydrophobicity, it is crucial to ensure complete coupling at each step. Double coupling (repeating the coupling step before the next deprotection) may be necessary.[9]
5. Synthesis of the Remaining Peptide Sequence:
- Continue the synthesis by repeating the Fmoc deprotection and amino acid coupling cycles according to the desired peptide sequence.
6. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
- Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry the resin under vacuum.
- Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the resin.
- Agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
- Dry the crude peptide under vacuum.
8. Purification and Characterization:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
- Characterize the purified peptide by mass spectrometry (e.g., LC-MS) to confirm the correct molecular weight.[11][12]
Quantitative Data Summary
The success of the synthesis of peptides containing multiple 8-Aoa linkers can be assessed by monitoring coupling efficiency and measuring the final yield and purity.
| Parameter | Method | Expected Outcome | Notes |
| Coupling Efficiency | Kaiser Test (Ninhydrin Test) | Negative result (yellow/brown beads) indicates >99% coupling. | Perform after each coupling step. A positive result (blue beads) indicates incomplete coupling, requiring a recoupling step.[5][9] |
| Crude Peptide Purity | RP-HPLC | Varies depending on peptide sequence and number of 8-Aoa units. Typically 50-80%. | The presence of multiple hydrophobic 8-Aoa units can lead to aggregation and the formation of deletion sequences, reducing purity.[10] |
| Overall Yield | Gravimetric analysis after purification and lyophilization | Highly sequence-dependent, typically ranging from 10% to 40%. | Yield is influenced by coupling efficiency at each step and losses during purification.[13] |
Visualizations
Experimental Workflow for SPPS of Peptides with Multiple 8-Aoa Linkers
Caption: Workflow for the solid-phase synthesis of peptides with multiple 8-Aoa linkers.
Logical Relationship for Overcoming Aggregation
Caption: Strategies to mitigate aggregation during the synthesis of poly-8-Aoa peptides.
Signaling Pathway for a Peptide-Drug Conjugate with 8-Aoa Linkers
Caption: Targeted drug delivery pathway of a PDC utilizing multiple 8-Aoa linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of spacer length and type on the biological activity of peptide-polysaccharide matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]
- 5. escholarship.org [escholarship.org]
- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants with Lysine and Cystine Spacers | MDPI [mdpi.com]
- 9. Combinatorial approach for large-scale identification of linked peptides from tandem mass spectrometry spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Fast and high-throughput LC-MS characterization, and peptide mapping of engineered AAV capsids using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols: Incorporation of 8-Aminooctanoic Acid in Cyclic Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. The incorporation of synthetic linkers, such as 8-Aminooctanoic acid (Aoc), offers a versatile strategy to modulate the conformational properties and pharmacokinetic profile of these molecules. This compound, a flexible aliphatic linker, can be strategically integrated into a peptide sequence to control ring size, conformation, and overall lipophilicity, thereby influencing biological activity and cell permeability. These application notes provide a comprehensive overview of the incorporation of this compound in cyclic peptide design, including detailed experimental protocols and data presentation.
Applications of this compound in Cyclic Peptides
The integration of an this compound linker into cyclic peptides can significantly impact their therapeutic potential. Key applications include:
-
Modulation of Receptor Binding: The flexible nature of the Aoc linker can allow for optimal positioning of pharmacophoric residues, enhancing binding affinity to biological targets. For instance, its incorporation in a lactam bridge-cyclized alpha-melanocyte-stimulating hormone (α-MSH) peptide demonstrated high affinity for the melanocortin-1 (MC1) receptor.[1][2]
-
Enhancement of Tumor Targeting: Studies have shown that cyclic peptides incorporating an Aoc linker can exhibit high tumor uptake. A technetium-99m labeled α-MSH peptide with an Aoc linker showed significant accumulation in melanoma cells, highlighting its potential for targeted imaging and therapy.[1][2]
-
Improvement of Pharmacokinetic Properties: The length and flexibility of the Aoc linker can be tailored to improve metabolic stability and influence biodistribution, potentially leading to a more favorable pharmacokinetic profile.
Data Presentation
The following tables summarize quantitative data for a representative cyclic peptide incorporating an this compound (Aoc) linker, HYNIC-AocNle-CycMSHhex, which targets the melanocortin-1 (MC1) receptor.[1][2]
Table 1: In Vitro Receptor Binding Affinity [1][2]
| Peptide | Target Receptor | Cell Line | IC50 (nM) |
| HYNIC-AocNle-CycMSHhex | Melanocortin-1 (MC1) | B16/F1 Melanoma | 0.3 ± 0.06 |
Table 2: In Vivo Biodistribution (2 hours post-injection in B16/F1 melanoma-bearing mice) [1][2]
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 0.35 ± 0.08 |
| Heart | 0.21 ± 0.05 |
| Lungs | 0.69 ± 0.15 |
| Liver | 0.98 ± 0.21 |
| Spleen | 0.18 ± 0.04 |
| Kidneys | 6.78 ± 1.25 |
| Stomach | 0.15 ± 0.03 |
| Intestines | 0.45 ± 0.11 |
| Muscle | 0.19 ± 0.06 |
| Bone | 0.42 ± 0.09 |
| Melanoma Tumor | 22.3 ± 1.72 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Incorporating Fmoc-8-Aminooctanoic acid
This protocol outlines the manual synthesis of a linear peptide on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-8-Aminooctanoic acid
-
Coupling reagents: HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HBTU/HOBt (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate/N-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and the coupling reagent (e.g., HCTU, 3 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
To incorporate this compound, use Fmoc-8-Aminooctanoic acid in this step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Protocol 2: On-Resin Cyclization
This protocol describes the formation of a lactam bridge on the solid support.
Materials:
-
Peptide-resin with side-chain protecting groups removed from the amino acids involved in cyclization (e.g., Asp(OAll) and Lys(Alloc)).
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Scavenger (e.g., Phenylsilane)
-
Cyclization/coupling reagent (e.g., PyBOP - Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base (e.g., DIPEA)
-
Solvent: DMF
Procedure:
-
Selective Deprotection: Remove the side-chain protecting groups (e.g., All and Alloc) using the palladium catalyst and scavenger in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Cyclization:
-
Add the cyclization reagent (e.g., PyBOP, 3 equivalents) and base (e.g., DIPEA, 6 equivalents) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 4-24 hours.
-
Monitor the cyclization progress using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage: Cleave the cyclic peptide from the resin as described in Protocol 1, step 8.
Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude cyclic peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Method Development: Develop a suitable gradient method on an analytical RP-HPLC system to achieve good separation of the target peptide from impurities.
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the dissolved crude peptide.
-
Run the gradient method, collecting fractions corresponding to the peak of the target peptide.
-
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified cyclic peptide as a white powder.[3]
Protocol 4: Characterization by Mass Spectrometry
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis.
-
Analysis: Acquire the mass spectrum using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Interpretation: Confirm the molecular weight of the cyclic peptide. The complex fragmentation patterns of cyclic peptides in tandem mass spectrometry (MS/MS) can be challenging to interpret but can provide sequence information.[4][5][6][7][8]
Protocol 5: In Vitro Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)
-
Donor and acceptor plates
-
Test peptide solution in a suitable buffer (e.g., PBS)
-
Lucifer yellow solution (as a membrane integrity marker)
-
Plate reader
Procedure:
-
Add the lipid solution to the filter of the donor plate and allow the solvent to evaporate, forming an artificial membrane.
-
Add the test peptide solution to the wells of the donor plate.
-
Fill the wells of the acceptor plate with buffer.
-
Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly for a specified time (e.g., 4-16 hours) at room temperature.
-
After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).
-
Measure the concentration of Lucifer yellow to ensure membrane integrity.
-
Calculate the permeability coefficient (Pe).
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationships
References
- 1. Introduction of an this compound Linker Enhances the melanoma uptake of Tc-99m-labeled Lactam Bridge-Cyclized Alpha-MSH Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of an this compound linker enhances uptake of 99mTc-labeled lactam bridge-cyclized α-MSH peptide in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Software-aided detection and structural characterization of cyclic peptide metabolites in biological matrix by high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
Application of 8-Aminooctanoic acid in targeted drug delivery systems.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminooctanoic acid (8-AOA) is an omega-amino fatty acid that has emerged as a versatile component in the design of targeted drug delivery systems.[1][2][3] Its bifunctional nature, possessing both a terminal amino group and a carboxylic acid group, allows for its use as a flexible linker to conjugate drugs to targeting moieties such as antibodies, peptides, and nanoparticles.[1][4] The eight-carbon chain of 8-AOA provides a desirable balance of hydrophobicity and flexibility, which can influence the stability, pharmacokinetics, and targeting efficiency of the drug conjugate.[5] This document provides detailed application notes and protocols for the use of 8-AOA in targeted drug delivery research and development.
Key Applications of this compound
This compound is primarily utilized in the following areas of targeted drug delivery:
-
Linker in Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates: 8-AOA serves as a linker to connect cytotoxic drugs to antibodies or peptides that target specific receptors on cancer cells.[5][6][7] This approach enhances the specificity of the drug, minimizing off-target toxicity.
-
Surface Modification of Nanoparticles: The carboxylic acid or amino group of 8-AOA can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles, to facilitate the attachment of targeting ligands or to improve the biocompatibility and stability of the formulation.[8][9][10]
-
Component of Permeation Enhancers: Derivatives of 8-AOA, such as Sodium N-[8-(2-hydroxybenzoyl)amino]octanoate (SNAC), are employed as oral absorption enhancers that facilitate the transport of poorly permeable drugs across the gastrointestinal epithelium.[11][12]
-
Spacer in Imaging Probes: 8-AOA can be used as a spacer to connect a targeting molecule to an imaging agent, such as a fluorescent dye, for in vivo imaging and diagnostic applications.[13]
Data Presentation
The following tables summarize quantitative data from studies utilizing 8-AOA and its derivatives in targeted drug delivery systems.
| Delivery System Component | Targeting Ligand | Drug/Imaging Agent | Key Findings | Reference |
| This compound (Linker) | Lactam-Cyclized Alpha-MSH Peptide | 99mTc (Radiometal) | Enhanced melanoma uptake compared to a different linker. | [5] |
| This compound (Linker) | EGBP Peptide | Cy5.5 (Fluorescent Dye) | Successful in vivo imaging of EGFR-positive tumors. | [13] |
| SNAC (Permeation Enhancer) | N/A | Berberine Hydrochloride | Enhanced oral absorption. | [12] |
Table 1: Summary of this compound Applications in Targeted Delivery
| Radiotracer | Tumor Uptake at 2h (%ID/g) | Tumor Uptake at 4h (%ID/g) | Reference |
| [99mTc]Tc(CO)3-NOTA-AocNle-CycMSHhex | 20.0 ± 1.8 | 6.0 ± 1.2 | [5] |
| [99mTc]Tc(CO)3-NOTA-PEG2Nle-CycMSHhex | 31.9 ± 2.6 | 20.3 ± 3.2 | [5] |
Table 2: Comparative Tumor Uptake of Radiotracers with Different Linkers
Experimental Protocols
Protocol 1: Synthesis of a Peptide-Drug Conjugate using this compound as a Linker
This protocol describes a general method for conjugating a targeting peptide to a drug molecule using 8-AOA as a linker.
Materials:
-
Targeting peptide with a free amine group
-
This compound
-
Drug molecule with a free carboxyl or amine group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard solid-phase peptide synthesis (SPPS) reagents
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS in DMF.
-
Add DCC to the solution and stir at room temperature for 2-4 hours to form the NHS ester of 8-AOA.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Remove the dicyclohexylurea byproduct by filtration.
-
-
Conjugation to the Peptide:
-
Synthesize the targeting peptide on a solid support using standard Fmoc-based SPPS.
-
After the final amino acid coupling, deprotect the N-terminal Fmoc group.
-
Add the activated 8-AOA-NHS ester to the resin-bound peptide and react for 4-6 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Drug Conjugation:
-
If the drug has a free carboxyl group, activate it using DCC/NHS as in step 1.
-
Add the activated drug to the resin-bound peptide-8-AOA and react overnight.
-
If the drug has a free amine group, activate the carboxyl group of the resin-bound 8-AOA using DCC/NHS and then add the drug.
-
-
Cleavage and Purification:
-
Cleave the peptide-8-AOA-drug conjugate from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the crude product in cold diethyl ether.
-
Purify the conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC.
-
Protocol 2: Preparation of Drug-Loaded Microspheres with a Permeation Enhancer
This protocol is adapted from the preparation of berberine hydrochloride-loaded microspheres using a derivative of 8-AOA as a permeation enhancer.[12]
Materials:
-
Berberine hydrochloride (drug)
-
Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve PLGA and SNAC in DCM.
-
Disperse the berberine hydrochloride in this polymer solution.
-
-
Emulsification:
-
Add the organic phase to an aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer to form an oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.
-
-
Collection and Washing:
-
Collect the microspheres by centrifugation.
-
Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Freeze-dry the washed microspheres to obtain a free-flowing powder.
-
-
Characterization:
-
Determine the particle size and morphology using scanning electron microscopy (SEM).
-
Calculate the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry after dissolving the microspheres in a suitable solvent).
-
Perform in vitro drug release studies in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Visualizations
Caption: Workflow for the synthesis of a peptide-drug conjugate using 8-AOA.
Caption: General mechanism of a targeted drug delivery system utilizing 8-AOA.
Caption: Roles of this compound in targeted drug delivery.
References
- 1. This compound | 1002-57-9 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C8H17NO2 | CID 66085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 1002-57-9 | BroadPharm [broadpharm.com]
- 5. Effects of Polyethylene Glycol and this compound Linkers on Melanoma Uptake of [99mTc]Tc-Tricarbonyl-NOTA-Conjugated Lactam-Cyclized Alpha-MSH Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. nanoparticle surface modification: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 11. guidechem.com [guidechem.com]
- 12. mdpi.com [mdpi.com]
- 13. Cy5.5-8-Amino-octanoic acid-Ser-Cys-Pro-Pro-Trp-Gln-Glu-Trp-His-Asn-Phe-Met-Pro-Phe-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Chemo-enzymatic Cascade Reactions for the Production of 8-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the chemo-enzymatic synthesis of 8-aminooctanoic acid, a valuable monomer for polyamides like nylon 8 and an important intermediate in pharmaceutical synthesis.[1] The document highlights sustainable biocatalytic methods that utilize renewable feedstocks, offering environmentally friendly alternatives to traditional chemical routes.[1][2]
Introduction to Chemo-enzymatic Cascades
Chemo-enzymatic cascade reactions combine the selectivity and mild reaction conditions of biocatalysts with the versatility of chemical synthesis.[3] This approach allows for the construction of complex molecules from simple, readily available starting materials in a one-pot synthesis, which minimizes intermediate purification steps, reduces waste, and improves process efficiency.[4][5][6] For the production of ω-amino acids such as this compound, these cascades offer a promising route to more sustainable and economical manufacturing processes.[2]
Production Strategies for this compound
Several chemo-enzymatic routes for the synthesis of this compound have been developed, primarily starting from renewable vegetable oils or commercially available dicarboxylic acids.[1][2][7] Below are summaries of two prominent pathways.
Multi-Enzyme Cascade from Oleic Acid
This pathway leverages oleic acid, a major component of vegetable oils, as a renewable starting material.[1] A multi-enzyme cascade transforms the C18 fatty acid into the C8 ω-amino acid through a series of oxidative and amination steps.[1][8]
Reaction Pathway Diagram:
Caption: Multi-enzyme cascade for this compound synthesis from oleic acid.
Chemo-enzymatic Synthesis from Azelaic Acid
This robust and scalable process begins with commercially available azelaic acid and proceeds in four steps to yield this compound with a high overall yield.[7]
Experimental Workflow Diagram:
Caption: Chemo-enzymatic workflow for this compound production from azelaic acid.
Quantitative Data Summary
The following table summarizes the quantitative data for different this compound production methods.
| Starting Material | Key Conversion Step(s) | Catalyst(s) | Reported Yield/Conversion | Reference |
| Azelaic Acid | 4-step chemo-enzymatic process | Chemical catalysts & Lipase | 62% (overall yield) | [7] |
| Oleic Acid | Multi-enzyme cascade | PaOHM3, MlADHM4, PaBVMO, ArADH, ArALDH, CYP153A, ChnD, spTA | ~90% (conversion from ω-hydroxy fatty acids) | [8] |
| Cyclooctanone Oxime | Beckmann rearrangement | Sulfuric Acid | 70% (to lactam) | [1] |
| 2-Azacyclononanone (Lactam) | Hydrolysis | Sodium Hydroxide | 80% | [1] |
| Methyl 8-aminooctanoate | Hydrolysis | Water (177°C) | 95% | [9] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound from Azelaic Acid
This protocol is adapted from a reported scalable process.[7]
Step 1: Fischer Esterification of Azelaic Acid
-
Dissolve azelaic acid in a suitable alcohol (e.g., methanol) with an acid catalyst (e.g., sulfuric acid).
-
Reflux the mixture to drive the esterification reaction to completion.
-
Remove the excess alcohol and catalyst. The product is dimethyl azelate.
Step 2: Selective Enzymatic Hydrolysis of Dimethyl Azelate
-
Prepare a buffered aqueous solution containing dimethyl azelate.
-
Add a lipase catalyst known for selective hydrolysis (e.g., immobilized Candida antarctica lipase B).
-
Incubate the reaction under controlled pH and temperature until one ester group is selectively hydrolyzed to yield methyl hydrogen azelate.
-
Extract the product from the aqueous phase.
Step 3: Ammonolysis of Methyl Hydrogen Azelate
-
React methyl hydrogen azelate with aqueous ammonia.
-
This step converts the remaining ester group to an amide.
Step 4: Hofmann Rearrangement
-
Subject the amide intermediate to a Hofmann rearrangement using a suitable reagent (e.g., sodium hypobromite or sodium hypochlorite).
-
This rearrangement converts the amide to a primary amine, yielding this compound.
-
Purify the final product through crystallization or chromatography.
Protocol 2: Multi-Enzyme Cascade Synthesis from a Hydroxy Fatty Acid Intermediate
This protocol outlines the final enzymatic steps for converting a C8 ω-hydroxy fatty acid to this compound, a key part of the cascade from oleic acid.[8]
Materials:
-
C8 ω-hydroxy fatty acid (starting substrate)
-
Immobilized aldehyde reductase (AHR)
-
ω-transaminase from Silicibacter pomeroyi (spTA)
-
Amine donor (e.g., alanine or isopropylamine)
-
Co-factors (e.g., NAD+/NADH, pyridoxal phosphate)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-8.0)
Procedure:
-
Prepare a reaction mixture containing the C8 ω-hydroxy fatty acid, the amine donor, and necessary co-factors in the reaction buffer.
-
Add the immobilized aldehyde reductase and the ω-transaminase to the reaction vessel.
-
Incubate the reaction at an optimal temperature (typically 25-37°C) with gentle agitation.
-
Monitor the progress of the reaction by analytical methods such as HPLC or GC-MS.
-
Upon completion (indicated by the consumption of the starting material), terminate the reaction by removing the immobilized enzyme.
-
Isolate and purify the this compound from the reaction mixture using techniques like ion-exchange chromatography.
Disclaimer: These protocols are intended for research and development purposes by qualified professionals. Appropriate safety precautions should be taken when handling all chemical and biological materials. Reaction conditions may require optimization for specific enzymes and substrates.
References
- 1. This compound | 1002-57-9 | Benchchem [benchchem.com]
- 2. Multienzyme cascade synthesis of ω-amino fatty acids from vegetable-derived precursors for use as nylon monomers - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 3. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in (chemo)enzymatic cascades for upgrading bio-based resources - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Overcoming solubility issues of 8-Aminooctanoic acid in organic solvents.
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with dissolving 8-Aminooctanoic acid in organic solvents, a common issue faced by researchers due to its zwitterionic nature.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
This compound exists as a zwitterion, meaning it has both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). This high polarity and internal salt bridge formation make it more similar to a salt than a neutral organic molecule, leading to poor solubility in non-polar or moderately polar organic solvents like diethyl ether, hexane, and dichloromethane (DCM). Its solubility is generally better in more polar solvents.
Q2: What initial steps can I take if this compound is not dissolving?
If you are encountering solubility issues, consider the following initial steps:
-
Solvent Selection: Switch to a more polar organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often the most effective choices. Protic solvents like methanol and ethanol can also be used, though solubility may be lower than in DMSO or DMF.
-
Heating: Gently heating the mixture can significantly increase solubility. Always monitor for potential degradation, although this compound is generally stable at moderate temperatures.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process.
Q3: How can I chemically modify this compound to improve its solubility in organic solvents?
Chemical modification is a highly effective strategy. The goal is to eliminate the zwitterionic character by targeting the amino or carboxylic acid group.
-
Acidification (Salt Formation): Converting the amino group to its ammonium salt (e.g., hydrochloride salt) by adding an acid like HCl. The resulting salt is often more soluble in polar protic solvents.
-
Basification (Salt Formation): Treating the carboxylic acid with a base (e.g., NaOH, KOH) to form a carboxylate salt can improve solubility in polar solvents.
-
Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) neutralizes the negative charge and significantly enhances solubility in a wider range of organic solvents.
-
N-Protection: Protecting the amino group with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, removes the positive charge, making the molecule less polar and more soluble in solvents like dichloromethane and ethyl acetate.
Troubleshooting Guide & Experimental Protocols
This section provides detailed protocols for overcoming common solubility challenges.
Issue 1: Low solubility in polar aprotic solvents (e.g., Acetonitrile).
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Solution: If heating and sonication are insufficient, chemical modification is the recommended next step. Esterification is a common and effective method.
Protocol 1: Methyl Esterification of this compound
This protocol converts the carboxylic acid to a methyl ester, significantly improving solubility in a range of organic solvents.
Chemical Modification Pathway
Caption: Conversion of zwitterionic acid to a more soluble methyl ester salt.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The suspension should become a clear solution as the reaction progresses.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the hydrochloride salt of methyl 8-aminooctanoate.
-
Verification: The product's identity can be confirmed by NMR spectroscopy and its solubility tested in the desired organic solvent (e.g., dichloromethane, ethyl acetate).
Issue 2: Need for a specific salt form for a reaction in a protic solvent.
Solution: Convert the zwitterion to its hydrochloride salt. This breaks the internal salt bridge and can improve solubility in polar protic solvents like ethanol or for subsequent reactions.
Protocol 2: Formation of this compound Hydrochloride
Methodology:
-
Suspension: Suspend this compound (1.0 eq) in a minimal amount of a solvent in which it is poorly soluble, such as diethyl ether.
-
Acidification: Slowly bubble dry HCl gas through the suspension, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the non-polar solvent as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any excess HCl, and dry under vacuum.
-
Solubility Test: Test the solubility of the resulting this compound HCl salt in the desired organic solvent.
Quantitative Solubility Data
The following table summarizes available solubility data for this compound and its derivatives. Data can vary based on experimental conditions.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | 25 | Sparingly Soluble |
| Methanol | 25 | Slightly Soluble | |
| Ethanol | 25 | Slightly Soluble | |
| DMSO | 25 | Soluble | |
| Dichloromethane (DCM) | 25 | Insoluble | |
| Diethyl Ether | 25 | Insoluble | |
| Methyl 8-aminooctanoate HCl | Dichloromethane (DCM) | 25 | Soluble |
| Methanol | 25 | Freely Soluble | |
| N-Boc-8-Aminooctanoic Acid | Dichloromethane (DCM) | 25 | Freely Soluble |
| Ethyl Acetate | 25 | Soluble |
Side reactions in the chemical synthesis of 8-Aminooctanoic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 8-Aminooctanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 8-aminocaprylic acid, categorized by the synthetic route.
Route 1: From Cyclooctanone via Beckmann Rearrangement
This widely used method involves the conversion of cyclooctanone to its oxime, followed by a Beckmann rearrangement to form 2-azacyclononanone (the lactam), and subsequent hydrolysis to yield this compound.
Issue 1: Low yield in Beckmann Rearrangement of Cyclooctanone Oxime.
-
Question: My Beckmann rearrangement of cyclooctanone oxime is giving a low yield of 2-azacyclononanone. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors:
-
Incomplete Oxime Formation: Ensure the initial reaction of cyclooctanone with hydroxylamine has gone to completion. Monitor the reaction by TLC or GC to confirm the disappearance of the starting ketone.
-
Suboptimal Reaction Conditions: The rearrangement is typically acid-catalyzed (e.g., with sulfuric acid). The temperature is critical; one documented procedure specifies adding cyclooctanone oxime to sulfuric acid at 110°C to achieve a 70% yield of the lactam.[1] Deviations from the optimal temperature can lead to side reactions.
-
Beckmann Fragmentation: Although less common for simple cyclic ketones, Beckmann fragmentation can compete with the rearrangement, leading to the formation of nitriles. This is more likely if the group anti-periplanar to the hydroxyl group can stabilize a positive charge. Careful control of the acid catalyst and temperature can minimize this.
-
Degradation of Product: Prolonged exposure to strong acid at high temperatures can lead to degradation of the lactam. Ensure the reaction is quenched once the rearrangement is complete.
-
Issue 2: Presence of Impurities after Lactam Hydrolysis.
-
Question: After hydrolyzing 2-azacyclononanone, I am observing significant impurities in my this compound product. What are these impurities and how can I remove them?
-
Answer: The most common impurity is unreacted 2-azacyclononanone due to incomplete hydrolysis.
-
Troubleshooting Incomplete Hydrolysis:
-
Reaction Time and Temperature: Hydrolysis, whether acidic or basic, requires sufficient time and temperature. For instance, alkaline hydrolysis can be performed by boiling the lactam with aqueous sodium hydroxide for 4 hours.[2] Acid hydrolysis with concentrated hydrochloric acid may require heating at 100-105°C for 12 hours.[3]
-
Reagent Concentration: Ensure a sufficient molar excess of the acid or base is used to drive the reaction to completion.
-
-
Purification:
-
Recrystallization: this compound can be purified by recrystallization from water or aqueous ethanol.[4] The unreacted lactam, being less polar, may be less soluble in water.
-
Ion-Exchange Chromatography: This is a highly effective method for separating the amino acid from the neutral lactam. The amino acid will bind to a cation-exchange resin, while the lactam will be washed through.
-
-
Experimental Protocol: Hydrolysis of 2-Azacyclononanone
A typical procedure for the alkaline hydrolysis of 2-azacyclononanone is as follows:
-
In a 1 L flask equipped with a paddle stirrer, internal thermometer, and reflux condenser, combine 142.6 g (1 mol) of 2-azacyclononanone and 110 g (1 mol) of approximately 36 wt.-% sodium hydroxide solution.[2]
-
Heat the mixture to reflux and maintain for 4 hours.[2]
-
Cool the solution to about 80 °C.[2]
-
Neutralize the solution with an acidic ion-exchange resin (e.g., Lewatit SP-112) and then filter.[2]
-
Add 500 g of 2-propanol dropwise to the filtrate at 80 °C.[2]
-
Slowly cool the homogeneous solution to -5 °C to precipitate the this compound.[2]
-
Filter the solid, wash with 50 g of 2-propanol, and dry at 85 °C and 20 mbar.[2] This procedure reports a yield of 80%.[2]
| Parameter | Value | Reference |
| Starting Material | 2-Azacyclononanone | [2] |
| Reagent | ~36% Sodium Hydroxide Solution | [2] |
| Reaction Time | 4 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Reported Yield | 80% | [2] |
Route 2: From 1,8-Octanediol
This route involves the conversion of 1,8-octanediol to 8-bromo-1-octanol, followed by oxidation to 8-bromooctanoic acid, and finally amination to the desired product.
Issue: Hazardous Reagents and Environmental Concerns.
-
Question: I am considering the synthesis from 1,8-octanediol but am concerned about the use of Jones reagent. Are there alternatives and what are the primary side reactions?
-
Answer: The use of Jones reagent (chromium trioxide in sulfuric acid) is a significant drawback due to the high toxicity and carcinogenicity of chromium(VI) compounds and the generation of heavy metal waste.[3]
-
Alternatives to Jones Oxidation: Milder and more environmentally friendly oxidizing agents can be used, such as those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or Swern oxidation, although these may be more expensive.
-
Side Reactions in Oxidation: While the primary alcohol in 8-bromo-1-octanol is expected to oxidize cleanly to the carboxylic acid, side reactions can occur if the reaction is not properly controlled. Incomplete oxidation could leave unreacted alcohol, which would need to be separated in a subsequent step.
-
Side Reactions in Amination: The final step, reacting 8-bromooctanoic acid with ammonia, is generally robust. However, a large excess of ammonia is typically used to minimize the formation of the secondary amine (N,N'-bis(7-carboxyheptyl)amine) as a byproduct.
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Experimental Protocol: Amination of 8-Bromooctanoic Acid
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In a 500-ml three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 400 ml of 25% aqueous ammonia.[4]
-
Maintain the temperature of the ammonia solution at 15°C.[4]
-
Add 50 g (0.22 mole) of molten 8-bromooctanoic acid over 30 minutes.[4]
-
Continue stirring for an additional 10 hours.[4]
-
Remove the excess ammonia by warming the reaction mixture.[4]
-
Cool the mixture and adjust the pH to 6.0 with 0.1N hydrochloric acid to precipitate the product.[4]
-
Collect the crystalline precipitate by filtration. A second crop can be obtained by concentrating the mother liquor.[4]
-
Recrystallize the combined solids from water to yield pure 8-aminocaprylic acid. This protocol reports a yield of 86%.[4]
| Parameter | Value | Reference |
| Starting Material | 8-Bromooctanoic Acid | [4] |
| Reagent | 25% Aqueous Ammonia | [4] |
| Reaction Time | 10.5 hours | [4] |
| Reaction Temperature | 15°C | [4] |
| Reported Yield | 86% | [4] |
Frequently Asked Questions (FAQs)
Q1: My final this compound product appears to be polymeric. What is happening and how can I prevent it?
A1: this compound, like other ω-amino acids, can undergo intermolecular condensation to form oligomers, specifically dimer and trimer lactams.[2] This is particularly prevalent under certain conditions, such as enzymatic catalysis. For instance, the enzyme N435 has been shown to catalyze the formation of macrocyclic dimer and trimer lactams from this compound in a 3:2 ratio, rather than the monomeric caprylolactam.[2] To prevent this:
-
Avoid High Temperatures for Prolonged Periods: When handling the final product, avoid unnecessarily high temperatures which can promote self-condensation.
-
Control pH: The zwitterionic nature of the amino acid is most stable around its isoelectric point. Strongly acidic or basic conditions, especially at elevated temperatures, can facilitate polymerization.
-
Careful Choice of Catalysts: If using enzymatic methods, be aware that some enzymes may favor oligomerization.
Q2: What are the main safety concerns when synthesizing this compound from cyclooctanone?
A2: The primary safety concern in the cyclooctanone route is the use of sodium azide in the Schmidt rearrangement. Sodium azide is highly toxic and can form explosive heavy metal azides. When reacted with acid, it produces hydrazoic acid, which is also toxic and explosive.[3] For large-scale production, this method poses significant safety hazards. The Beckmann rearrangement using sulfuric acid is generally safer, but still involves handling a strong, corrosive acid at high temperatures.
Q3: Are there "greener" or more sustainable routes to this compound?
A3: Yes, there is growing interest in biocatalytic methods for the synthesis of ω-amino fatty acids. One such route starts from renewable resources like oleic acid, an 18-carbon unsaturated fatty acid.[1] This process involves a multi-enzyme cascade to cleave the long chain and introduce the amino group at the terminal position.[1] These methods are often more environmentally friendly as they avoid harsh reagents and high temperatures.
Visualizations
Caption: Synthesis of this compound from Cyclooctanone.
Caption: Troubleshooting Logic for this compound Synthesis.
References
Technical Support Center: Purification of 8-Aminooctanoic Acid Derivatives by Reverse-Phase HPLC
Welcome to the technical support center for the purification of 8-Aminooctanoic acid derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound derivatives using RP-HPLC?
A1: this compound and its derivatives are zwitterionic compounds, possessing both a carboxylic acid and an amino group. This dual nature can lead to poor peak shape (tailing or fronting) and variable retention times due to interactions with residual silanols on the silica-based stationary phase and ionization effects in the mobile phase. Controlling the mobile phase pH is crucial for achieving consistent and reproducible separations.
Q2: How does mobile phase pH affect the retention of this compound derivatives?
A2: The retention of this compound derivatives is highly dependent on the pH of the mobile phase.[1]
-
At low pH (e.g., pH 2-3): The carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). The overall charge is positive, and the molecule behaves as a cation. Retention on a C18 column will be influenced by the hydrophobicity of the rest of the molecule.
-
At neutral pH: The molecule exists as a zwitterion, with a negatively charged carboxylate and a positively charged ammonium group. This can lead to complex interactions with the stationary phase.
-
At high pH (e.g., pH 9-10): The carboxylic acid group is deprotonated (negative charge), and the amino group is neutral. The overall charge is negative.
To ensure consistent retention and good peak shape, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the pKa values of the acidic and basic functional groups.
Q3: What are the recommended starting mobile phases for purifying this compound derivatives?
A3: A common starting point for the RP-HPLC purification of polar compounds like this compound derivatives is a gradient elution using:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same concentration of the acidic modifier.
The acidic modifier helps to suppress the ionization of the carboxylic acid group and minimize interactions with the stationary phase, leading to sharper peaks.
Q4: Is derivatization necessary for the analysis of this compound derivatives?
A4: Derivatization is often employed in the analysis of amino acids to enhance their detection by UV or fluorescence detectors, as many native amino acids lack a strong chromophore. Common derivatizing agents include o-phthalaldehyde (OPA) and phenylisothiocyanate (PITC). For purification purposes where the goal is to isolate the underivatized compound, this step is omitted. Detection can be achieved at low UV wavelengths (e.g., 200-220 nm) or by using detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the RP-HPLC purification of this compound derivatives.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with stationary phase: The amino group of your derivative may be interacting with residual silanol groups on the silica-based column.[2] - Inappropriate mobile phase pH: The pH of the mobile phase may be close to the pKa of the amino or carboxyl group, leading to mixed ionic states. | - Add a mobile phase modifier: Incorporate an acidic additive like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. TFA can act as an ion-pairing agent, improving peak shape.[3] - Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa values of your compound. |
| Peak Fronting | - Sample overload: Injecting too much sample can saturate the column. - Sample solvent stronger than mobile phase: If the sample is dissolved in a solvent significantly stronger (more organic) than the initial mobile phase, it can cause the peak to front. | - Reduce sample concentration or injection volume. - Dissolve the sample in the initial mobile phase composition. |
Problem 2: Variable Retention Times
| Symptom | Possible Cause | Recommended Solution |
| Retention Time Drift | - Inconsistent mobile phase composition: Small variations in the preparation of the mobile phase, especially the buffer or additive concentration, can cause shifts in retention time. - Column temperature fluctuations: Changes in ambient temperature can affect retention.[4] - Insufficient column equilibration: The column may not have reached equilibrium with the initial mobile phase conditions before injection. | - Prepare mobile phases fresh daily and ensure accurate measurements. Use a pH meter for buffer preparation. - Use a column oven to maintain a constant temperature. - Increase the column equilibration time between runs. A general rule is to equilibrate with at least 10 column volumes of the initial mobile phase. |
| Sudden Changes in Retention Time | - Air bubbles in the pump: This can cause inconsistent flow rates. - System leaks: Leaks in fittings or pump seals will lead to a drop in pressure and affect the flow rate. | - Degas the mobile phase and prime the pump. [4] - Inspect all fittings for leaks and tighten or replace as necessary. Check for salt buildup around fittings, which can indicate a slow leak.[5] |
Experimental Protocols
General Protocol for RP-HPLC Purification of this compound Derivatives
This protocol provides a starting point for method development. Optimization will be required based on the specific properties of the derivative.
1. Sample Preparation:
-
Dissolve the crude this compound derivative in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
The recommended concentration is typically 1-5 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A standard preparative or semi-preparative HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column is a good starting point. For polar compounds, a column with polar end-capping or an aqueous-stable C18 phase can provide better retention and peak shape.
-
Column Dimensions: For purification, column dimensions will depend on the amount of sample to be purified. A common semi-preparative column size is 10 mm x 250 mm.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly.
4. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Flow Rate | Dependent on column dimensions (e.g., 4-5 mL/min for a 10 mm ID column) |
| Detection Wavelength | 210-220 nm (or a wavelength where the derivative has maximum absorbance) |
| Injection Volume | 100-500 µL (dependent on sample concentration and column size) |
| Column Temperature | 25-30 °C |
| Gradient Program | See table below |
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
5. Post-Purification Processing:
-
Collect the fractions containing the purified product.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualization of Experimental Workflow
References
Preventing byproduct formation in large-scale 8-Aminooctanoic acid production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 8-Aminooctanoic acid. Our goal is to help you prevent byproduct formation and optimize your production processes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common industrial routes.
Route 1: Beckmann or Schmidt Rearrangement of Cyclooctanone
This pathway involves the rearrangement of cyclooctanone oxime (Beckmann) or cyclooctanone itself in the presence of an azide (Schmidt) to form a lactam, which is then hydrolyzed.
Issue 1: Low Yield of 2-Azacyclononanone (Lactam Intermediate)
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Question: My Beckmann/Schmidt rearrangement is resulting in a low yield of the desired lactam intermediate. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors:
-
Incomplete Oxime Formation (Beckmann): Ensure the reaction between cyclooctanone and hydroxylamine goes to completion. Monitor the reaction by TLC or GC. If incomplete, consider adjusting the pH or reaction time.
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Suboptimal Reaction Temperature: The rearrangement is temperature-sensitive. For the Beckmann rearrangement using sulfuric acid, a temperature of around 110°C is often cited.[1] Lower temperatures can lead to incomplete reaction, while excessively high temperatures can promote side reactions.
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Catalyst/Reagent Quality: The purity of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is crucial. For the Schmidt reaction, the quality of the hydrazoic acid or sodium azide is critical.
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Beckmann Fragmentation: A significant side reaction is the fragmentation of the oxime, which leads to the formation of nitriles and carbocations.[2] This is more likely with certain substrates and can be minimized by careful selection of the reaction conditions and catalyst. Using milder reagents or a two-stage temperature profile can sometimes suppress fragmentation.
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Safety Hazard with Schmidt Reaction: The use of hydrazoic acid or sodium azide in the Schmidt reaction poses a significant explosion risk, especially on a large scale.[2] This method is often avoided in industrial production for safety reasons.
-
Issue 2: Presence of Nitrile and Carboxylic Acid Byproducts
-
Question: My final this compound product is contaminated with nitrile and carboxylic acid impurities. How can I prevent their formation?
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Answer: These impurities are characteristic of the Beckmann fragmentation side reaction.[2] To minimize their formation:
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Control Reaction Temperature: As mentioned, maintaining the optimal temperature for the rearrangement is critical to favor the desired pathway over fragmentation.
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Choice of Catalyst: Different acid catalysts can influence the extent of fragmentation. Experiment with various catalysts like polyphosphoric acid or consider solid acid catalysts which can offer higher selectivity.
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Solvent Effects: The choice of solvent can also play a role. In some cases, using a non-polar solvent can suppress fragmentation pathways.
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Logical Workflow for Troubleshooting Beckmann Rearrangement
Caption: Troubleshooting workflow for the Beckmann rearrangement.
Route 2: Hofmann Rearrangement of Azelaic Acid Amide
This process involves the conversion of the diamide of azelaic acid to an amine with one fewer carbon atom. A scalable process starting from azelaic acid has been developed, achieving a 62% overall yield in four steps.[3]
Issue 1: Incomplete Hofmann Rearrangement
-
Question: I am observing a significant amount of unreacted amide in my product mixture. How can I drive the Hofmann rearrangement to completion?
-
Answer: Incomplete rearrangement can be due to:
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of the halogen (e.g., bromine) and base (e.g., sodium hydroxide) is used. An excess of the hypohalite reagent is often necessary.
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Insufficient Reaction Time or Temperature: The rearrangement requires specific temperature and time conditions. The reaction is typically initiated at a low temperature and then warmed to effect the rearrangement. Monitor the reaction progress to determine the optimal time.
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Poor Solubility: The amide substrate may have limited solubility in the reaction medium. Using a co-solvent or a phase-transfer catalyst can sometimes improve solubility and reaction rates.
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Issue 2: Formation of Urea and Carbamate Byproducts
-
Question: My this compound is contaminated with urea or carbamate impurities. What is the cause and how can I avoid them?
-
Answer: These byproducts arise from the reaction of the isocyanate intermediate with the product amine (forming urea) or with alcohol solvents/impurities (forming carbamates).
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Control of Reaction Conditions: The hydrolysis of the isocyanate to the desired amine should be favored. This is typically achieved by conducting the reaction in an aqueous solution with a strong base.
-
Avoidance of Alcohols: If carbamates are a problem, ensure that no alcohol is present in the reaction mixture. If an alcohol is used as a solvent, the formation of a carbamate is expected. In such cases, a subsequent hydrolysis step is required to convert the carbamate to the amine.
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Experimental Workflow for Hofmann Rearrangement Route
Caption: Synthesis and troubleshooting for the Hofmann rearrangement route.
Route 3: Biocatalytic Synthesis from Oleic Acid
This "green" approach utilizes a multi-enzyme cascade to convert oleic acid, a renewable feedstock, into this compound.
Issue 1: Low Conversion of Oleic Acid
-
Question: The enzymatic conversion of oleic acid to this compound is inefficient. What factors could be limiting the reaction?
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Answer: Low conversion in a multi-enzyme cascade can be complex:
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Enzyme Activity and Stability: Ensure all enzymes in the cascade are active and stable under the reaction conditions (pH, temperature, substrate/product concentrations). One or more enzymes may be a bottleneck.
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Cofactor Regeneration: Many enzymatic steps require cofactors (e.g., NAD+/NADH, FAD). An inefficient cofactor regeneration system can halt the entire cascade.
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Substrate/Product Inhibition: High concentrations of the substrate (oleic acid) or intermediate products can inhibit one or more enzymes in the pathway. Fed-batch strategies for substrate addition or in-situ product removal can mitigate this.
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Mass Transfer Limitations: Oleic acid is poorly soluble in aqueous media. Poor mass transfer between the oil and aqueous phases can limit the overall reaction rate. The use of emulsifiers or whole-cell biocatalysts with modified cell surfaces can improve substrate availability.
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Issue 2: Accumulation of Intermediates
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Question: I am observing the accumulation of one or more intermediates in the reaction mixture. How can I improve the flux through the pathway?
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Answer: The accumulation of intermediates points to a bottleneck at a specific enzymatic step.
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Enzyme Expression Levels: In a whole-cell biocatalyst, the expression levels of the enzymes may not be balanced. Overexpressing the enzyme that catalyzes the slow step can help to alleviate the bottleneck.
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Kinetic Properties of Enzymes: The kinetic parameters (Km, kcat) of the enzymes in the cascade are important. An enzyme with a high Km for its substrate or a low kcat will be inherently slower. Protein engineering to improve the catalytic efficiency of the bottleneck enzyme may be necessary.
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Signaling Pathway for Biocatalytic Synthesis
Caption: Multi-enzyme cascade for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns in the large-scale production of this compound?
A1: The primary safety concern is associated with the Schmidt reaction, which uses highly toxic and potentially explosive hydrazoic acid or azides.[2] The Hofmann rearrangement involves the use of bromine, which is corrosive and toxic. The Beckmann rearrangement with strong acids like oleum requires careful handling due to its corrosive nature. Biocatalytic routes are generally safer, but standard microbiological safety protocols should be followed.
Q2: Which analytical methods are most suitable for monitoring the purity of this compound during production?
A2: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment.[1] Due to the lack of a strong chromophore, derivatization with a UV-active agent or the use of a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is often necessary. Gas Chromatography (GC) can be used for volatile impurities after derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis.
Q3: What are the typical yields for the different large-scale synthesis routes?
A3:
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From Azelaic Acid (Hofmann Rearrangement): A scalable process has been reported with an overall yield of 62% over four steps.[3]
-
From Halogenated Carboxylic Acid Esters: A patent describes a process with a yield of 80% for the hydrochloride salt of this compound.[4]
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From Cyclooctanone (Beckmann Rearrangement): Yields can vary significantly depending on the specific conditions and catalyst used, but lactam formation can reach 70% or higher. Subsequent hydrolysis is typically high-yielding.[1]
Q4: How can I effectively purify the final this compound product?
A4: Purification strategies depend on the nature of the impurities.
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Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., water/alcohol mixtures).
-
Ion-Exchange Chromatography: This is a very effective method for separating the amphoteric amino acid from non-ionic or similarly charged impurities.
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Acid-Base Extraction: The amino and carboxylic acid groups allow for purification by adjusting the pH to selectively extract the product into aqueous or organic phases.
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Intermediate | Potential Byproducts | Reported Yield |
| Beckmann/Schmidt Rearrangement | Cyclooctanone | 2-Azacyclononanone | Nitriles, Carboxylic acids | Lactam Yield: ~70% |
| Hofmann Rearrangement | Azelaic Acid | Isocyanate | Unreacted Amide, Ureas, Carbamates | Overall Yield: 62% |
| From Halogenated Esters | 8-Chlorooctanoic acid ethyl ester | Urethane | - | 80% (as HCl salt) |
| Biocatalytic Synthesis | Oleic Acid | Various hydroxylated and oxidized intermediates | Incomplete conversion intermediates | Varies with biocatalyst and conditions |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from Azelaic Acid (Adapted from a Scalable Process[3])
Step 1: Fischer Esterification of Azelaic Acid
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A mixture of azelaic acid, methanol, and a catalytic amount of sulfuric acid is heated to reflux.
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The reaction is monitored by TLC or GC until completion.
-
The excess methanol is removed by distillation.
-
The crude dimethyl azelate is isolated and used in the next step.
Step 2: Selective Enzymatic Hydrolysis
-
Dimethyl azelate is suspended in a buffer solution.
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A lipase enzyme (e.g., from Candida antarctica) is added.
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The reaction is stirred at a controlled temperature and pH until mono-hydrolysis is complete.
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The product, methyl hydrogen azelate, is extracted and purified.
Step 3: Ammonolysis
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Methyl hydrogen azelate is reacted with aqueous ammonia under pressure and elevated temperature.
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The reaction progress is monitored by HPLC.
-
The resulting amide is isolated after removal of excess ammonia and water.
Step 4: Hofmann Rearrangement
-
The amide is treated with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) at low temperature (0-5 °C).
-
The reaction mixture is then warmed to induce the rearrangement.
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After the reaction is complete, the pH is adjusted to isolate the this compound.
-
The product is purified by recrystallization.
Protocol 2: Synthesis via Beckmann Rearrangement of Cyclooctanone Oxime
Step 1: Oximation of Cyclooctanone
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Cyclooctanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or sodium acetate) in an aqueous alcohol solution.
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The reaction mixture is stirred at room temperature until the formation of cyclooctanone oxime is complete (monitored by TLC/GC).
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The oxime is isolated by filtration or extraction.
Step 2: Beckmann Rearrangement
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Cyclooctanone oxime is slowly added to a stirred, preheated strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) at a controlled temperature (e.g., 110-120 °C).
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The reaction is held at this temperature for a specific duration.
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The reaction mixture is then carefully poured onto ice and neutralized with a base (e.g., ammonia or sodium hydroxide).
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The 2-azacyclononanone (lactam) is extracted with an organic solvent.
Step 3: Hydrolysis of the Lactam
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The isolated lactam is refluxed with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The reaction is continued until the hydrolysis is complete.
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The pH of the solution is then adjusted to the isoelectric point of this compound to precipitate the product.
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The crude product is collected by filtration and purified by recrystallization.
References
Technical Support Center: Enzymatic Resolution of Racemic 8-Aminooctanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic resolution of racemic 8-Aminooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the kinetic resolution of this compound?
A1: Lipases are the most frequently employed enzymes for the kinetic resolution of amino acids and their derivatives. Specifically, Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a popular choice due to its broad substrate specificity, high enantioselectivity, and stability in organic solvents. Other lipases from Pseudomonas cepacia and porcine pancreas have also been used for the resolution of similar amino compounds.
Q2: What are the key parameters to optimize for a successful enzymatic resolution of this compound?
A2: The critical parameters for optimization include:
-
Enzyme Selection: Choosing a lipase with high enantioselectivity towards the substrate.
-
Acyl Donor: Selecting an appropriate acylating agent (e.g., ethyl acetate, vinyl acetate) that reacts efficiently and irreversibly.
-
Solvent: The choice of organic solvent can significantly impact enzyme activity and enantioselectivity.
-
Temperature: Enzyme activity is temperature-dependent, and an optimal temperature needs to be determined.
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pH (for aqueous systems): If the reaction is performed in an aqueous or biphasic system, maintaining the optimal pH for the enzyme is crucial.
-
Substrate and Enzyme Concentration: These concentrations affect the reaction rate and overall yield.
-
Reaction Time: Monitoring the reaction over time is necessary to achieve the desired conversion and enantiomeric excess.
Q3: How can I monitor the progress of the enzymatic resolution?
A3: The progress of the reaction, including conversion and enantiomeric excess (ee) of both the unreacted substrate and the acylated product, can be monitored using chiral chromatography techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase are the most common methods.
Q4: What are the main challenges in the downstream processing and purification of the resolved products?
A4: After the enzymatic reaction, the primary challenges lie in the separation of the unreacted (S)- or (R)-8-Aminooctanoic acid from its acylated enantiomer and the enzyme. Common issues include:
-
Product Recovery: Ensuring high recovery of both enantiomers from the reaction mixture.
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Enzyme Removal: Complete removal of the (often immobilized) enzyme.
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Solvent Removal: Efficient removal of the organic solvent.
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Purification of Free Amine: Isolating the unreacted amino acid from the reaction mixture, which may require extraction or chromatography.
-
Hydrolysis of the Acylated Product: The acylated product needs to be hydrolyzed to obtain the other enantiomer of this compound without racemization.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | 1. Inactive enzyme due to improper storage or handling. 2. Presence of inhibitors in the reaction mixture. 3. Suboptimal reaction conditions (temperature, pH, solvent). | 1. Use a fresh batch of enzyme and ensure it is stored at the recommended temperature. 2. Purify the substrate and solvent to remove any potential inhibitors. 3. Optimize the reaction temperature and solvent based on literature for the specific lipase. If using an aqueous system, check and adjust the pH. |
| Low Enantioselectivity (low ee) | 1. The chosen enzyme is not highly selective for the substrate. 2. The reaction has proceeded for too long, leading to the acylation of the less-preferred enantiomer. 3. Suboptimal reaction temperature or solvent. | 1. Screen different lipases to find one with higher enantioselectivity. 2. Perform a time-course experiment to determine the optimal reaction time for achieving high ee. 3. Vary the reaction temperature and screen different organic solvents, as these can significantly influence enantioselectivity. |
| Low Conversion/Yield | 1. Insufficient reaction time. 2. Low enzyme activity. 3. Poor solubility of the substrate in the chosen solvent. 4. Product inhibition. | 1. Increase the reaction time and monitor the conversion. 2. Increase the enzyme loading. 3. Choose a solvent in which the substrate is more soluble. 4. If product inhibition is suspected, consider using a continuous flow reactor or in-situ product removal techniques. |
| Difficulty in Separating Products | 1. Similar polarities of the starting material and the acylated product. 2. Emulsion formation during workup. | 1. Optimize the chromatographic separation method (e.g., change the mobile phase composition, use a different column). 2. Employ extraction with a different solvent system or use techniques like centrifugation to break emulsions. |
Data Presentation
Table 1: Effect of Solvent on the Enantioselectivity of Lipase-Catalyzed Acylation of Racemic this compound Ester *
| Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ees, %) | Enantiomeric Excess of Product (eep, %) | Enantioselectivity (E) |
| Hexane | 48 | 92 | 96 | 150 |
| Toluene | 50 | 98 | 98 | >200 |
| Dichloromethane | 45 | 85 | 90 | 80 |
| Acetonitrile | 30 | 60 | 70 | 25 |
| tert-Butanol | 52 | 95 | 97 | 180 |
*Note: This table presents hypothetical data based on typical results for similar enzymatic resolutions. Actual results may vary.
Table 2: Effect of Temperature on the Conversion and Enantioselectivity *
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Product (eep, %) |
| 30 | 24 | 40 | 99 |
| 40 | 18 | 50 | 98 |
| 50 | 12 | 55 | 95 |
| 60 | 8 | 60 | 88 |
*Note: This table presents hypothetical data based on typical results for similar enzymatic resolutions. Actual results may vary.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Enantioselective Acylation of Racemic this compound Ethyl Ester
-
Materials:
-
Racemic this compound ethyl ester
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
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Anhydrous organic solvent (e.g., toluene)
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Acyl donor (e.g., ethyl acetate)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a dried flask, add racemic this compound ethyl ester (1 equivalent) and anhydrous toluene.
-
Add molecular sieves to ensure anhydrous conditions.
-
Add ethyl acetate (1.5 equivalents) as the acyl donor.
-
Add immobilized CALB (e.g., 20 mg per 1 mmol of substrate).
-
Stir the reaction mixture at a constant temperature (e.g., 40°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
The filtrate contains the unreacted (S)-8-aminooctanoic acid ethyl ester and the acylated (R)-N-acetyl-8-aminooctanoic acid ethyl ester.
-
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation:
-
Take an aliquot from the reaction mixture and filter it to remove the enzyme.
-
Dilute the sample with the mobile phase to an appropriate concentration.
-
-
HPLC Conditions (Example):
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers of the substrate and the two enantiomers of the product.
-
Calculate the enantiomeric excess using the peak areas: ee (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100
-
Visualizations
Caption: Workflow for the enzymatic resolution of racemic this compound.
Caption: Troubleshooting decision tree for enzymatic resolution challenges.
Removal of unreacted reagents from 8-Aminooctanoic acid preparations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Aminooctanoic acid. Here, you will find guidance on removing unreacted reagents from your preparations to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted reagents I might find in my this compound preparation?
A1: The unreacted reagents in your preparation will depend on the synthetic route you have chosen. Common starting materials that could remain are:
-
Cyclooctanone or Cyclohexanone: If you are using a Beckmann or Schmidt rearrangement pathway.
-
Octanediol or 8-Bromo-1-octanol: In syntheses starting from these linear C8 precursors.[1]
-
Methyl 8-aminooctanoate: If the final step of your synthesis is the hydrolysis of this ester.
-
2-Azacyclononanone (Caprolactam analog): If your synthesis proceeds via lactam hydrolysis.
Q2: How can I detect the presence of unreacted starting materials in my this compound product?
A2: Several analytical techniques can be employed to detect and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for analyzing non-volatile compounds like this compound and many of its potential impurities.[2] A reversed-phase column is often used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying and quantifying volatile or semi-volatile impurities such as residual cyclooctanone or octanediol. Derivatization may be necessary to increase the volatility of the amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide structural information and help in quantifying impurities by integrating the signals corresponding to the impurity and the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Residual Cyclooctanone Detected in the Final Product.
Cause: Incomplete reaction or inefficient removal during workup from syntheses involving Beckmann or Schmidt rearrangement of cyclooctanone oxime.
Solution:
-
Extraction: Perform a liquid-liquid extraction. Cyclooctanone is soluble in organic solvents like diethyl ether or dichloromethane, while this compound has low solubility in these solvents but is soluble in water. Dissolve your crude product in a slightly acidic aqueous solution (to protonate the amine) and wash with an organic solvent to remove the cyclooctanone.
-
Recrystallization: Recrystallization from a suitable solvent system can effectively remove less polar impurities like cyclooctanone.
Problem 2: Presence of Unreacted 8-Bromo-1-octanol.
Cause: Incomplete conversion of 8-bromo-1-octanol to this compound.
Solution:
-
Ion-Exchange Chromatography: This is a highly effective method for separating the basic this compound from the neutral 8-bromo-1-octanol.
-
Aqueous Wash: 8-bromo-1-octanol has limited solubility in water, while this compound is more soluble. Washing the crude product with a non-polar organic solvent may help in removing the bromo-alcohol.
Problem 3: Hydrolysis of Methyl 8-aminooctanoate is Incomplete.
Cause: Insufficient reaction time, temperature, or catalyst for the hydrolysis of the ester.
Solution:
-
Reaction Optimization: Ensure the hydrolysis conditions (e.g., temperature, reaction time, and concentration of acid or base) are optimal for complete conversion.
-
Ion-Exchange Chromatography: The difference in charge between the amino acid and the ester allows for efficient separation.
-
Recrystallization: Differences in solubility and crystal lattice energy between the amino acid and its methyl ester can be exploited for separation by recrystallization.
Data Presentation
The following table summarizes the expected purity of this compound after applying different purification techniques. The initial purity of the crude product is assumed to be in the range of 85-90%.
| Purification Method | Key Impurities Targeted | Expected Purity (%) |
| Recrystallization | Less polar starting materials (e.g., Cyclooctanone), by-products | > 98% |
| Ion-Exchange Chromatography | Charged and uncharged starting materials and by-products | > 99% |
| Preparative HPLC | All impurities with different retention times | > 99.5% |
Experimental Protocols
Protocol 1: Purification of this compound by Ion-Exchange Chromatography
This protocol is designed to separate this compound from neutral or acidic impurities.
Materials:
-
Crude this compound
-
Strong cation exchange resin (e.g., Dowex 50W X8)
-
Hydrochloric acid (HCl), 1 M
-
Ammonium hydroxide (NH4OH), 2 M
-
Deionized water
-
Chromatography column
Procedure:
-
Resin Preparation: Pack the chromatography column with the cation exchange resin and wash thoroughly with deionized water.
-
Equilibration: Equilibrate the resin by passing 3-5 column volumes of 1 M HCl through the column, followed by deionized water until the eluate is neutral (pH ~7).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of deionized water and apply it to the top of the column.
-
Washing: Wash the column with 3-5 column volumes of deionized water to elute any unbound, neutral, or acidic impurities.
-
Elution: Elute the bound this compound by passing 2 M NH4OH through the column. Collect the fractions.
-
Analysis: Monitor the collected fractions for the presence of the amino acid using a suitable method (e.g., TLC, HPLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Analysis of this compound Purity by HPLC
This protocol outlines a general method for the analysis of this compound and potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or a charged aerosol detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or CAD.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of pure this compound of a known concentration. Also, prepare standards for the expected unreacted reagents if available.
-
Sample Preparation: Dissolve a known amount of your this compound sample in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks corresponding to this compound and any impurities by comparing their retention times with the standards. Calculate the purity of your sample based on the peak areas.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical flowchart for troubleshooting common impurities in this compound preparations.
References
Stability of Fmoc-8-Aminooctanoic acid-OH during storage and handling.
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Fmoc-8-Aminooctanoic acid-OH. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Fmoc-8-Aminooctanoic acid-OH?
A1: To ensure the long-term stability of Fmoc-8-Aminooctanoic acid-OH, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C for the solid compound.[1][2][3][4][5] | Minimizes degradation over time. |
| Stock solutions: -20°C (up to 1 month) or -80°C (up to 6 months). | Prevents degradation in solution. Avoid repeated freeze-thaw cycles. | |
| Light | Store in the dark or in an amber vial. | The Fmoc protecting group is sensitive to light and can degrade upon prolonged exposure.[3] |
| Moisture | Store in a tightly sealed container in a dry environment or desiccator. | Moisture can lead to hydrolysis of the Fmoc group.[3] |
Q2: What are the signs of degradation of Fmoc-8-Aminooctanoic acid-OH?
A2: Degradation of Fmoc-8-Aminooctanoic acid-OH may not always be visible. However, you should be cautious if you observe any of the following:
-
Change in Appearance: Any change from a white, crystalline powder to a discolored or clumpy solid may indicate degradation or moisture absorption.
-
Reduced Purity on Analysis: The most reliable way to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main product peak suggests degradation.
-
Decreased Performance in Synthesis: A lower-than-expected yield in solid-phase peptide synthesis (SPPS) can be an indicator of reagent degradation. This may manifest as incomplete coupling or an increase in deletion sequences.
Q3: Is Fmoc-8-Aminooctanoic acid-OH compatible with all common solvents used in peptide synthesis?
A3: Fmoc-8-Aminooctanoic acid-OH is soluble in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). However, it is crucial to use high-purity, amine-free solvents. The presence of amine impurities in solvents like DMF can cause premature cleavage of the Fmoc protecting group, leading to the formation of impurities and reduced yield in your synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS)
Low or no yield of the desired peptide can be attributed to several factors, including the quality of the Fmoc-8-Aminooctanoic acid-OH used.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Degradation of Fmoc-8-Aoa-OH | Confirm the purity of your Fmoc-8-Aoa-OH stock using HPLC analysis. If degradation is suspected, use a fresh, unopened vial of the reagent. |
| Incomplete Coupling | Double couple the Fmoc-8-Aoa-OH to ensure the reaction goes to completion. Use a stronger activating agent if necessary. Consider that aggregation of the growing peptide chain on the resin can hinder coupling. |
| Premature Fmoc Deprotection | Ensure you are using high-purity, amine-free DMF for your coupling reactions. Amine contaminants can cause premature removal of the Fmoc group. |
| Peptide Aggregation | As the peptide chain elongates, it can aggregate, making the N-terminus inaccessible. Consider using additives that disrupt hydrogen bonding or switching to a different solvent system.[2] |
Issue 2: Unexpected Peaks in HPLC Analysis of the Crude Peptide
The presence of unexpected peaks in the HPLC chromatogram of your crude peptide can indicate side reactions related to the Fmoc-amino acid.
Potential Side Products and Their Causes
| Observed Impurity | Potential Cause | Mitigation Strategy |
| Deletion Sequence (Peptide lacking the 8-aminooctanoic acid residue) | Incomplete coupling of Fmoc-8-Aoa-OH. | Optimize coupling conditions (e.g., double coupling, extended reaction time, use of high-purity reagents). |
| Diketopiperazine Formation | This is a common side reaction at the dipeptide stage, especially if proline is one of the first two residues.[6] While less likely with a linear spacer like this compound, it's a possibility in the initial coupling steps. | Use 2-chlorotrityl chloride resin, which sterically hinders this side reaction.[2] |
| Piperidine Adducts | The dibenzofulvene byproduct of Fmoc deprotection can react with the free amine of the peptide if not effectively scavenged by the piperidine in the deprotection solution. | Ensure a sufficient concentration and volume of the piperidine deprotection solution is used. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment of Fmoc-8-Aminooctanoic acid-OH
This protocol provides a general method for assessing the purity of Fmoc-8-Aminooctanoic acid-OH. Optimization may be required for your specific instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
5% to 95% B over 20 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm and 301 nm (for detection of the Fmoc group and its byproducts)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of Fmoc-8-Aminooctanoic acid-OH in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Peptide Synthesis Yield
Caption: Troubleshooting guide for low peptide synthesis yield.
Diagram 2: Fmoc Deprotection and Potential Side Reaction
Caption: Fmoc deprotection and a common side reaction.
Diagram 3: Recommended Handling and Storage Workflow
Caption: Recommended workflow for handling and storage.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Fmoc-8-Aoc-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fmoc-8-Aoc-OH = 98.0 HPLC 126631-93-4 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting incomplete coupling of 8-Aminooctanoic acid in peptide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of 8-Aminooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for incomplete coupling of this compound?
A1: Incomplete coupling of this compound in solid-phase peptide synthesis can stem from several factors:
-
Poor Solubility: this compound, with its long aliphatic chain, may exhibit limited solubility in standard SPPS solvents like Dimethylformamide (DMF), especially at higher concentrations.[1][2][3]
-
Suboptimal Activation: The carboxylic acid of this compound may not be fully activated prior to the coupling step. This can be due to inefficient coupling reagents, insufficient reaction time, or degradation of the reagents.
-
Steric Hindrance: While this compound itself is not sterically hindered at the alpha-carbon, the growing peptide chain on the resin can become sterically demanding, making it difficult for the incoming amino acid to access the N-terminal amine.[4][5][6]
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support. This aggregation can block the N-terminal amine, preventing the coupling of the incoming this compound.[7][8][9]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites, leading to lower coupling efficiency.[10][11]
Q2: How can I monitor the coupling efficiency of this compound?
A2: It is crucial to monitor the completion of the coupling reaction. The most common method is the Kaiser test (ninhydrin test) .[8] This test detects free primary amines on the resin.
-
Positive Result (Blue Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
-
Negative Result (Colorless/Yellow Beads): Suggests that the coupling reaction is complete.
For N-terminal proline or other secondary amines, the Kaiser test is unreliable and alternative tests like the isatin test or the chloranil test should be used.[8]
Q3: What should I do if the Kaiser test is positive after a coupling step with this compound?
A3: A positive Kaiser test indicates an incomplete reaction. The recommended course of action is to perform a second coupling (double coupling) .[8] If the test remains positive after the second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.[4][8] Capping is typically done using acetic anhydride.
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a systematic approach to troubleshooting and resolving incomplete coupling issues.
Problem: Positive Kaiser Test After Coupling
Quantitative Data Summary: Coupling Reagent Performance
For difficult couplings, switching to a more effective coupling reagent can significantly improve yields. The choice of reagent can be critical when dealing with potential aggregation or steric hindrance.
| Coupling Reagent Class | Examples | General Reactivity | Recommended for Difficult Couplings |
| Carbodiimides | DIC, DCC[12][13] | Moderate | With additives like HOBt or OxymaPure[12][14] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU[12] | High | Yes, generally effective[8] |
| Phosphonium Salts | PyBOP, PyAOP[12][15] | High | Yes, particularly for sterically hindered couplings[12] |
| Immonium/Uronium Salts (Guanidinium-type) | HATU, HDMC[14] | Very High | Yes, often the reagents of choice for difficult sequences[8][14] |
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling
This protocol is a widely used method for routine peptide synthesis.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-8-Aminooctanoic acid and 3-5 equivalents of HOBt in a minimal amount of DMF.
-
Coupling: Add the activated amino acid solution to the resin. Then, add 3-5 equivalents of DIC.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, repeat steps 4 and 5.
-
Washing: Once the coupling is complete, wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: HATU Coupling for Difficult Sequences
HATU is a highly effective coupling reagent, particularly for challenging sequences.
-
Deprotection: Perform the standard Fmoc deprotection with 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF.
-
Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-8-Aminooctanoic acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of a non-nucleophilic base such as DIPEA or 2,4,6-collidine. Allow to pre-activate for a few minutes.[14][16]
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Let the coupling reaction proceed for 30-60 minutes.
-
Monitoring: Check for completion using the Kaiser test.
-
Washing: Wash the resin with DMF.
This technical support guide provides a foundational understanding of how to approach and resolve issues with the incomplete coupling of this compound. For particularly challenging sequences, a combination of the strategies outlined above may be necessary. Always ensure the quality of solvents and reagents, as this is a critical factor in successful peptide synthesis.[16]
References
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. steric hindrance effect: Topics by Science.gov [science.gov]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. peptide.com [peptide.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bachem.com [bachem.com]
- 15. people.uniurb.it [people.uniurb.it]
- 16. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Analysis of Peptides Containing 8-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometric analysis of peptides incorporating the non-natural amino acid, 8-Aminooctanoic acid (8-Aoc). Due to a lack of extensive specific experimental data for 8-Aoc-containing peptides in publicly available literature, this comparison is based on established principles of peptide mass spectrometry and data from analogous structures, such as peptides containing 6-aminohexanoic acid (6-Ahx). This guide aims to predict the behavior of 8-Aoc-containing peptides in mass spectrometric analyses and offer a framework for their characterization.
Introduction to this compound in Peptide Chemistry
This compound is a long-chain, flexible, non-natural amino acid that can be incorporated into peptide sequences. Its extended aliphatic chain makes it a valuable tool in drug development and peptide chemistry, where it can function as a spacer or linker. Potential applications include modifying peptide solubility, influencing conformational properties, and creating bridges in cyclic peptides. Understanding its behavior during mass spectrometric analysis is crucial for the correct identification and characterization of these modified peptides.
Comparison of Mass Spectrometric Behavior
The introduction of an 8-Aoc residue into a peptide sequence is expected to influence its mass spectrometric behavior, particularly its fragmentation pattern under collision-induced dissociation (CID). The following sections compare the anticipated characteristics of 8-Aoc-containing peptides with standard peptides and those containing the shorter-chain analogue, 6-aminohexanoic acid.
Expected Fragmentation Patterns
In CID, peptides typically fragment along the peptide backbone, producing b- and y-type ions. The presence of a long, flexible aliphatic chain like that in 8-Aoc is not expected to introduce novel fragmentation pathways but may influence the relative abundance of certain fragment ions. The primary fragmentation is still anticipated to occur at the amide bonds.
A key characteristic will be the mass difference corresponding to the 8-Aoc residue in the b- and y-ion series. This allows for the localization of the modification within the peptide sequence.
Table 1: Comparison of Expected Mass Spectrometric Properties
| Feature | Standard Peptide | Peptide with 6-Aminohexanoic Acid (6-Ahx) | Peptide with this compound (8-Aoc) |
| Residue Mass | Variable (depends on the amino acid) | 113.084 Da | 143.115 Da |
| Expected Primary Fragmentation | Cleavage at peptide bonds, yielding b- and y-ions. | Cleavage at peptide bonds, yielding b- and y-ions. | Cleavage at peptide bonds, yielding b- and y-ions. |
| Characteristic Mass Shift in Ion Series | Corresponds to the mass of the natural amino acid. | A mass difference of 113.084 Da in the b- or y-ion series. | A mass difference of 143.115 Da in the b- or y-ion series. |
| Potential for Internal Fragmentation | Low, but can occur. | May be slightly enhanced due to the flexible linker. | Expected to be more pronounced due to the longer, more flexible chain, potentially leading to internal fragments containing only a portion of the 8-Aoc residue. |
| Effect on Charge State Distribution | Dependent on the overall peptide sequence and basic residues. | Minimal expected change compared to a standard peptide of similar size. | The hydrophobic nature of the long aliphatic chain may slightly alter the ionization efficiency and charge state distribution in electrospray ionization (ESI). |
Experimental Protocols
While specific protocols for 8-Aoc-containing peptides are not widely published, the following general methodology for the analysis of modified peptides by LC-MS/MS can be adapted.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the 8-Aoc-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Determine the peptide concentration using a suitable method, such as UV absorbance at 280 nm if aromatic residues are present, or a colorimetric assay (e.g., BCA assay).
-
Sample Dilution: Dilute the purified peptide to a final concentration suitable for mass spectrometric analysis (typically in the low fmol to pmol range) in a solvent compatible with LC-MS, such as 0.1% formic acid in water/acetonitrile.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Utilize a nano- or micro-flow HPLC system for optimal sensitivity.
-
Column: Employ a C18 reverse-phase column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Develop a suitable gradient to ensure good separation of the peptide of interest from any impurities. A typical gradient might run from 5% to 40% Mobile Phase B over 30-60 minutes.
-
Mass Spectrometer: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of performing data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Settings:
-
Scan Range: m/z 300-2000.
-
Resolution: >60,000.
-
-
MS2 Settings (DDA):
-
Select the most intense precursor ions for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Optimize the collision energy to achieve good fragmentation coverage. A stepped or ramped collision energy can be beneficial.
-
Resolution: >15,000.
-
Data Analysis
-
Software: Use appropriate software for peptide identification and fragmentation analysis (e.g., Proteome Discoverer, MaxQuant, or similar).
-
Database Search: If the peptide is part of a larger protein, perform a database search with the 8-Aoc modification specified as a variable modification.
-
Manual Interpretation: Manually inspect the MS/MS spectra to confirm the presence of the characteristic b- and y-ion series and the mass shift corresponding to the 8-Aoc residue.
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis of 8-Aoc-containing peptides.
Caption: Logical comparison of expected fragmentation patterns.
A Tale of Two Linkers: 8-Aminooctanoic Acid vs. Polyethylene Glycol (PEG) in Biologics
A Comprehensive Comparison for Researchers and Drug Developers
In the intricate world of biologics, the choice of a chemical linker to conjugate a payload—be it a drug, an imaging agent, or another functional moiety—to a biological molecule is a critical decision that profoundly influences the therapeutic's efficacy, pharmacokinetics, and overall performance. Among the myriad of available options, 8-aminooctanoic acid (Aoc) and polyethylene glycol (PEG) linkers represent two distinct and widely utilized strategies. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Differences
| Feature | This compound (Aoc) Linker | Polyethylene Glycol (PEG) Linker |
| Chemical Structure | Aliphatic, hydrocarbon chain | Polyether chain |
| Hydrophilicity | Hydrophobic | Hydrophilic[1] |
| Flexibility | Flexible[2] | Highly flexible |
| Solubility | Soluble in water[3][4] | High water solubility[1] |
| Impact on Pharmacokinetics | Can enhance tumor uptake, particularly at early time points.[5] | Prolongs circulation half-life, reduces renal clearance.[1] |
| Immunogenicity | Generally considered low | Can elicit anti-PEG antibodies, potentially affecting efficacy and safety. |
| Applications | Peptide-drug conjugates, radiopharmaceuticals. | PEGylation of proteins, peptides, antibody-drug conjugates (ADCs), nanoparticles.[6] |
Delving Deeper: A Head-to-Head Comparison
Physicochemical Properties
This compound (Aoc): The Hydrophobic Workhorse
This compound is an omega-amino acid characterized by an eight-carbon aliphatic chain.[3][7] This hydrocarbon backbone imparts a significant degree of hydrophobicity and flexibility to the linker.[2] While soluble in water, its hydrophobic nature can influence the overall properties of the resulting biologic, potentially impacting aggregation and interaction with biological membranes.
Polyethylene Glycol (PEG): The Hydrophilic Shield
PEG is a polymer composed of repeating ethylene oxide units, making it highly hydrophilic and imparting excellent water solubility to the conjugates.[1] This "hydrophilic shield" can mask the surface of the biologic, reducing immunogenicity and preventing non-specific interactions with other proteins. PEG linkers are available in various lengths and structures (linear or branched), allowing for fine-tuning of the conjugate's properties.
Impact on Pharmacokinetics and Biodistribution
The choice between a hydrophobic Aoc linker and a hydrophilic PEG linker can lead to distinct pharmacokinetic profiles, as demonstrated in a comparative study involving radiolabeled lactam-cyclized alpha-MSH peptides for melanoma imaging.
A study directly comparing a PEG2 linker (a short PEG derivative) and an Aoc linker in [99mTc]Tc(CO)3-NOTA-conjugated peptides revealed significant differences in tumor uptake and biodistribution in mice bearing B16/F10 melanoma xenografts.
Key Findings:
-
Initial Tumor Uptake: The peptide with the Aoc linker ([99mTc]Tc(CO)3-NOTA-AocNle-CycMSHhex) showed higher tumor uptake at the initial 0.5-hour time point (28.86 ± 1.81 %ID/g) compared to the PEG2-linked peptide (13.63 ± 1.13 %ID/g).[5]
-
Later-Stage Tumor Uptake: Conversely, the PEG2-linked peptide ([99mTc]Tc(CO)3-NOTA-PEG2Nle-CycMSHhex) exhibited significantly higher tumor uptake at 2 hours (31.93 ± 2.57 %ID/g vs. 19.43 ± 2.95 %ID/g) and 4 hours (20.31 ± 3.23 %ID/g vs. 5.89 ± 1.71 %ID/g) post-injection.[5]
-
Overall Performance: Another study from the same research group, comparing four different linkers, found that the Aoc-conjugated peptide demonstrated the highest tumor uptake at 2 hours post-injection among all tested variants.
These results suggest that the hydrophobic Aoc linker may facilitate faster initial tumor penetration, while the hydrophilic PEG linker contributes to a longer circulation time, leading to higher accumulation in the tumor at later stages.
Quantitative Data Summary:
| Time Point | [99mTc]Tc(CO)3-NOTA-AocNle-CycMSHhex Tumor Uptake (%ID/g) | [99mTc]Tc(CO)3-NOTA-PEG2Nle-CycMSHhex Tumor Uptake (%ID/g) |
| 0.5 h | 28.86 ± 1.81 | 13.63 ± 1.13 |
| 2 h | 19.43 ± 2.95 | 31.93 ± 2.57 |
| 4 h | 5.89 ± 1.71 | 20.31 ± 3.23 |
Data extracted from a comparative study in melanoma-bearing mice.[5]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for the synthesis and purification of peptide conjugates with Aoc and PEG linkers, based on established methods.
Synthesis and Purification of an this compound-Conjugated Peptide
This protocol describes the solid-phase synthesis of a peptide incorporating an Aoc linker.
Workflow Diagram:
Caption: Workflow for the synthesis and purification of an Aoc-conjugated peptide.
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amide peptides).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent like HCTU.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Aoc Linker Coupling: Couple Fmoc-8-aminooctanoic acid (Fmoc-Aoc-OH) to the deprotected N-terminus of the growing peptide chain using a coupling agent.
-
Fmoc Deprotection: Remove the Fmoc group from the Aoc linker.
-
Peptide Chain Elongation: Continue coupling the remaining Fmoc-protected amino acids according to the desired sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Synthesis and Purification of a PEGylated Peptide
This protocol outlines the conjugation of a PEG linker to a synthesized peptide.
Workflow Diagram:
Caption: General workflow for the PEGylation of a peptide.
Methodology:
-
Peptide Synthesis: Synthesize and purify the desired peptide containing a suitable functional group for PEGylation (e.g., a primary amine or a thiol).
-
PEGylation Reaction:
-
Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.5-8.5 for amine-reactive PEGs).
-
Add a molar excess of an activated PEG derivative (e.g., NHS-ester PEG for reaction with amines or maleimide-PEG for reaction with thiols).
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-24 hours).
-
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG using RP-HPLC or size-exclusion chromatography (SEC).
-
Characterization: Confirm the successful conjugation and determine the purity of the PEGylated product using techniques such as SDS-PAGE, mass spectrometry, and analytical HPLC.
Signaling Pathways and Logical Relationships
The choice of linker can influence how a biologic interacts with its target and the subsequent downstream signaling. For instance, in an antibody-drug conjugate (ADC), the linker's properties can affect internalization and payload release, which are crucial for inducing cell death.
Logical Relationship Diagram:
References
- 1. adcreview.com [adcreview.com]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1002-57-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 7. This compound | C8H17NO2 | CID 66085 - PubChem [pubchem.ncbi.nlm.nih.gov]
8-Aminooctanoic Acid Linkers: Enhancing Peptide Bioactivity for Targeted Therapeutics
The strategic incorporation of linkers in peptide-based therapeutics is a critical design element that can profoundly influence their biological activity, pharmacokinetic profile, and overall efficacy. Among the various linker types, the 8-aminooctanoic acid (Aoa) linker, a flexible, eight-carbon aliphatic chain, has emerged as a promising option for optimizing the performance of bioactive peptides. This guide provides a comparative analysis of the impact of Aoa linkers on peptide bioactivity, supported by experimental data from key studies, and offers detailed methodologies for the cited experiments.
Comparative Bioactivity of Peptides with this compound Linkers
The inclusion of an this compound (Aoa) linker has been shown to significantly enhance the tumor-targeting capabilities and receptor binding affinities of certain peptides when compared to other linker types or the absence of a linker. The following table summarizes quantitative data from studies on alpha-melanocyte-stimulating hormone (α-MSH) analogs and c-Met binding peptides, highlighting the superior performance of Aoa-modified peptides in preclinical models.
| Peptide | Linker | Receptor Binding (IC50, nM) | Tumor Uptake (%ID/g at 2h) | Reference |
| HYNIC-Nle-CycMSHhex | GGG | 0.7 ± 0.1 | 9.78 ± 3.40 | [1] |
| HYNIC-Nle-CycMSHhex | GSG | 0.8 ± 0.09 | 7.41 ± 4.26 | [1] |
| HYNIC-Nle-CycMSHhex | PEG2 | 0.4 ± 0.08 | 14.32 ± 2.82 | [1] |
| HYNIC-Nle-CycMSHhex | Aoa | 0.3 ± 0.06 | 22.3 ± 1.72 | [1] |
| NOTA-Nle-CycMSHhex | PEG2 | Not Reported | 31.93 ± 2.57 | [2] |
| NOTA-Nle-CycMSHhex | Aoa | Not Reported | Not Reported | [2] |
| 125I-cMBP | None | Not Reported | 9.3 ± 0.78 (at 30 min) | [3] |
| 125I-cMBP | GGG | Not Reported | Not Reported | [3] |
| 125I-cMBP | Aoa | Not Reported | 5.24 ± 0.66 (at 30 min) | [3] |
Note: %ID/g refers to the percentage of injected dose per gram of tissue.
The data clearly indicates that for the HYNIC-Nle-CycMSHhex peptide, the Aoa linker resulted in the highest receptor binding affinity (lowest IC50 value) and the most significant tumor uptake in a melanoma model[1]. While the study on NOTA-Nle-CycMSHhex showed very high tumor uptake with a PEG2 linker, the direct comparison with an Aoa linker in that specific construct was not fully detailed in the provided abstract[2]. In the case of the 125I-cMBP peptide, the introduction of an Aoa linker also had a notable impact on its biodistribution[3].
Visualizing the Impact of Aoa Linkers
The following diagrams illustrate the conceptual workflows and relationships involved in assessing the impact of this compound linkers on peptide bioactivity.
Caption: Experimental workflow for comparing the bioactivity of peptides with different linkers.
Caption: Conceptual signaling pathway initiated by a peptide-linker conjugate binding to its receptor.
Caption: Logical relationship between linker properties and peptide bioactivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the procedures described in the referenced studies for the synthesis and evaluation of peptides with Aoa linkers.
Peptide Synthesis (Solid-Phase Peptide Synthesis)
The synthesis of peptides such as HYNIC-AocNle-CycMSHhex is typically performed using Fmoc (fluorenylmethyloxycarbonyl) chemistry on a solid support[1].
-
Resin Preparation: The synthesis is initiated on a suitable resin (e.g., H2N-Sieber amide resin)[1].
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. The activation of amino acids is achieved using a coupling agent like PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium-hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide)[1].
-
Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed using a solution of piperidine in DMF to expose the N-terminal amine for the next coupling reaction[4].
-
Linker Incorporation: The Fmoc-protected this compound is coupled to the N-terminus of the peptide chain using the same coupling procedure as for the amino acids[1].
-
Cyclization: For cyclic peptides, side-chain protecting groups (e.g., Dde on Lys and O-2-PhiPr on Asp) are selectively removed. The cyclization is then performed on-resin by forming a lactam bridge between the side chains of the appropriate amino acids (e.g., Asp and Lys)[1].
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane and water[1][4].
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and liquid chromatography-mass spectrometry (LC-MS)[1][2].
Receptor Binding Assay
The binding affinity of the peptides to their target receptor (e.g., melanocortin-1 receptor on B16/F1 melanoma cells) is determined through a competitive binding assay[1].
-
Cell Culture: B16/F1 melanoma cells are cultured in an appropriate medium until they reach a suitable confluence.
-
Competitive Binding: The cells are incubated with a constant concentration of a radiolabeled standard ligand (e.g., 125I-[Tyr2, Nle4, D-Phe7]-α-MSH) and varying concentrations of the competitor peptides (with and without the Aoa linker).
-
Incubation and Washing: The incubation is carried out for a specific time at a controlled temperature to allow for binding equilibrium. The cells are then washed to remove unbound ligands.
-
Quantification: The amount of radioactivity bound to the cells is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated.
In Vivo Biodistribution Studies
The biodistribution of the radiolabeled peptides is assessed in tumor-bearing animal models (e.g., B16/F1 melanoma-bearing C57 mice)[1].
-
Radiolabeling: The peptides are radiolabeled with a suitable radionuclide, such as Technetium-99m (99mTc)[1].
-
Animal Model: Tumor-bearing mice are used for the study.
-
Injection: A known amount of the radiolabeled peptide is injected into the mice, typically via the tail vein.
-
Tissue Harvesting: At various time points post-injection (e.g., 2, 4, and 24 hours), the mice are euthanized, and various organs and tissues, including the tumor, blood, heart, lungs, liver, spleen, kidneys, and muscle, are collected[1][5].
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Calculation: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the tumor uptake and clearance from normal organs for the different peptide-linker conjugates[1][2].
References
- 1. Introduction of an this compound Linker Enhances the melanoma uptake of Tc-99m-labeled Lactam Bridge-Cyclized Alpha-MSH Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Polyethylene Glycol and this compound Linkers on Melanoma Uptake of [99mTc]Tc-Tricarbonyl-NOTA-Conjugated Lactam-Cyclized Alpha-MSH Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 125I-Labeled mesenchymal-epithelial transition factor binding peptide-8-aminooctanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Biological Activity of Antimicrobial – Pro-Proliferative Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of an this compound linker enhances uptake of 99mTc-labeled lactam bridge-cyclized α-MSH peptide in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of chemical versus enzymatic synthesis of 8-Aminooctanoic acid.
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of 8-Aminooctanoic acid, comparing traditional chemical methods with modern enzymatic approaches.
The synthesis of this compound, a valuable bifunctional molecule used as a linker in drug delivery systems and a monomer for specialty polyamides, can be achieved through both classical chemical pathways and emerging biocatalytic routes. This guide provides a head-to-head comparison of these two approaches, offering insights into their respective yields, environmental impact, and operational complexities. We present quantitative data from published literature in comparative tables, detail the experimental protocols for key methods, and provide visualizations of the synthetic workflows to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Key Performance Metrics
| Parameter | Chemical Synthesis (Cyclooctanone Route) | Enzymatic Synthesis (Oleic Acid Route) |
| Starting Material | Cyclooctanone (petroleum-derived) | Oleic Acid (renewable, from vegetable oils) |
| Key Transformations | Beckmann Rearrangement, Hydrolysis | Multi-enzyme Cascade (Hydration, Oxidation, Transamination) |
| Reported Overall Yield | ~56-67% (calculated from multi-step reactions) | High conversion at each step (~90%), overall yield not explicitly reported in a single study. |
| Reaction Conditions | High temperatures, strong acids/bases | Mild (near-ambient) temperatures and pH |
| Environmental Impact | Use of hazardous reagents, potential for organic solvent waste and by-products. | Generally considered "greener," aqueous-based, biodegradable catalysts (enzymes). |
| Scalability | Well-established for industrial production. | Scalability is under development; requires expertise in fermentation and biocatalysis. |
| Safety Considerations | Use of strong acids and potentially hazardous intermediates. | Generally safer, avoiding harsh chemicals. |
Chemical Synthesis: The Cyclooctanone Route
A prevalent and well-documented chemical synthesis of this compound commences with cyclooctanone. This multi-step process involves a ring-expansion Beckmann rearrangement of cyclooctanone oxime to form the lactam, 2-azacyclononanone, which is subsequently hydrolyzed to yield the final product.
Experimental Protocol: Chemical Synthesis
Step 1: Synthesis of 2-Azacyclononanone via Beckmann Rearrangement
-
Oxime Formation: Cyclooctanone is first converted to cyclooctanone oxime.
-
Rearrangement: In a reaction vessel, cyclooctanone oxime is carefully added to concentrated sulfuric acid at a controlled temperature of 110°C.
-
The reaction mixture is stirred for a specified duration to ensure complete rearrangement.
-
Neutralization and Extraction: The acidic mixture is then cooled and neutralized, typically with a base.
-
The resulting lactam, 2-azacyclononanone, is extracted using an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the crude lactam. Purification can be achieved through recrystallization or distillation. A reported yield for this step is approximately 70%[1].
Step 2: Hydrolysis of 2-Azacyclononanone
-
In a round-bottom flask equipped with a reflux condenser, 142.6 g (1 mol) of 2-azacyclononanone and 110 g of a 36% aqueous sodium hydroxide solution are combined.
-
The mixture is heated to reflux and maintained for 4 hours.
-
The solution is then cooled to approximately 80°C and treated with an acidic ion-exchange resin to neutralize the sodium salt of the amino acid.
-
After stirring for one hour, the resin is filtered off.
-
The filtrate is heated to 80°C, and 500 g of 2-propanol is added dropwise to induce precipitation.
-
The solution is slowly cooled to -5°C to maximize crystallization.
-
The precipitated this compound is collected by filtration, washed with cold 2-propanol, and dried under vacuum at 85°C. This step has a reported yield of 80%[2].
Workflow for Chemical Synthesis
Enzymatic Synthesis: The Oleic Acid Route
The enzymatic synthesis of this compound represents a modern, "green" approach that utilizes renewable resources. This method employs a multi-enzyme cascade, often within a whole-cell biocatalyst, to convert oleic acid, a major component of vegetable oils, into the desired product.
Experimental Protocol: Enzymatic Synthesis (Representative)
A complete, end-to-end, high-yield protocol for the synthesis of this compound from oleic acid is a subject of ongoing research and development. However, a representative workflow based on published enzymatic steps is outlined below. This process typically utilizes genetically engineered microorganisms (e.g., E. coli) that are programmed to express the necessary enzymes.
-
Whole-Cell Biocatalyst Preparation: An E. coli strain engineered to co-express the enzymes of the synthetic pathway is cultivated in a suitable fermentation medium.
-
Biotransformation:
-
The cultivated cells are harvested and resuspended in a reaction buffer.
-
Oleic acid (the substrate) is added to the cell suspension.
-
The reaction is incubated under optimized conditions (e.g., temperature, pH, aeration) to allow for the sequential enzymatic conversions.
-
-
Product Isolation and Purification:
-
After the biotransformation, the cells are separated from the reaction broth by centrifugation.
-
The supernatant, containing the this compound, is collected.
-
Downstream processing, which may include filtration, ion-exchange chromatography, and crystallization, is employed to isolate and purify the final product from the aqueous broth.
-
Enzymatic Cascade Pathway
The enzymatic conversion of oleic acid to this compound involves a series of sequential reactions catalyzed by different enzymes:
-
Hydration: An oleic acid hydratase introduces a hydroxyl group to the fatty acid chain.
-
Oxidation: An alcohol dehydrogenase oxidizes the hydroxyl group to a ketone.
-
Oxidative Cleavage: A Baeyer-Villiger monooxygenase cleaves the carbon chain, forming an ester.
-
Hydrolysis: An esterase hydrolyzes the ester to yield an intermediate aldehyde.
-
Oxidation: An aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid.
-
Terminal Amination: A terminal ω-transaminase introduces an amino group at the end of the carbon chain to form this compound. Individual steps in similar cascades have been reported to achieve high conversion rates, around 90%[3].
Head-to-Head Comparison Summary
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Advantages | - Well-established and understood chemistry.- High-throughput potential.- Scalable for industrial production. | - Utilizes renewable feedstocks.- Environmentally friendly ("green chemistry").- High specificity, leading to fewer by-products.- Operates under mild conditions. |
| Disadvantages | - Relies on petroleum-derived starting materials.- Often requires harsh reaction conditions (high temperature, strong acids/bases).- May use hazardous reagents (e.g., sodium azide in alternative routes).- Can generate significant chemical waste. | - Technology is still under development for large-scale production.- Requires expertise in molecular biology and fermentation.- Overall yields for the complete cascade from starting material can be a limitation.- Downstream processing to isolate the product from the fermentation broth can be challenging. |
Conclusion
The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the application. Chemical synthesis offers a well-trodden path with established scalability, making it suitable for large-scale industrial production where the infrastructure for handling chemical processes is in place. However, the reliance on petrochemicals and the generation of chemical waste are significant drawbacks.
Enzymatic synthesis, on the other hand, presents a promising, sustainable alternative that aligns with the principles of green chemistry. The use of renewable feedstocks and mild reaction conditions are major advantages. While the technology is still maturing for large-scale applications, ongoing research in enzyme engineering and bioprocess optimization is continually improving its efficiency and economic viability. For applications in research and development, particularly where sustainability and high product purity are paramount, the enzymatic route offers a compelling and forward-looking approach.
References
Evaluating the Flexibility of 8-Aminooctanoic Acid Linkers: A Molecular Modeling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a chemical linker is paramount in the design of novel therapeutics and research tools, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The linker's flexibility is a critical determinant of a molecule's overall conformational landscape, influencing its binding affinity, efficacy, and pharmacokinetic properties. This guide provides a comparative analysis of the flexibility of 8-Aminooctanoic acid, a common alkyl-based linker, against other widely used linker classes—polyethylene glycol (PEG) and peptide linkers—using data derived from molecular modeling studies.
Comparative Analysis of Linker Flexibility
The flexibility of a linker in a molecular context is not a single, static property but rather a dynamic characteristic that can be quantified using several metrics obtained from molecular dynamics (MD) simulations. Key parameters include the radius of gyration (Rg), end-to-end distance (ree), and persistence length (Lp).
-
Radius of Gyration (Rg): A measure of the overall compactness of the linker. A smaller Rg indicates a more compact, folded conformation, while a larger Rg suggests a more extended structure.
-
End-to-End Distance (ree): The distance between the two ends of the linker chain. This metric provides a direct measure of the linker's extension.
-
Persistence Length (Lp): A measure of the linker's stiffness. It is defined as the length over which the correlations in the direction of the polymer chain are lost. A shorter persistence length signifies a more flexible linker.
The following table summarizes these flexibility metrics for this compound (approximated by n-octane), a comparable PEG linker, and a common flexible peptide linker.
| Linker Type | Representative Structure | Approx. Radius of Gyration (Rg) (Å) | Approx. End-to-End Distance (ree) (Å) | Approx. Persistence Length (Lp) (Å) | Key Characteristics & Citations |
| This compound | -(CH2)7- | ~3.5[1] | ~7.5[1] | ~5-10 | Hydrophobic, simple, and synthetically accessible. Its flexibility is primarily due to the free rotation around the C-C single bonds.[2][3] |
| Polyethylene Glycol (PEG) | -(OCH2CH2)n- (n≈2) | ~3.0 - 4.0[4] | Varies with n | ~3.7[4] | Hydrophilic, which can improve solubility. The ether oxygens introduce additional rotational freedom compared to a pure alkyl chain.[3] |
| Peptide Linker | (Gly-Ser)n (n≈2) | Varies with sequence | Varies with sequence | ~4.5 | Flexibility can be tuned by the amino acid sequence. Glycine provides high flexibility due to the lack of a side chain, while serine adds hydrophilicity. |
Note: The values presented are approximations derived from various molecular dynamics simulation studies and can vary depending on the specific simulation conditions (e.g., solvent, temperature, force field).
Experimental Protocols: Molecular Dynamics Simulation Workflow
The following protocol outlines a general workflow for evaluating the flexibility of a chemical linker using molecular dynamics (MD) simulations with the GROMACS software package and the CHARMM General Force Field (CGenFF).
I. System Preparation
-
Ligand Parameterization:
-
Generate a 3D structure of the linker molecule (e.g., this compound) using a molecular editor and save it in a .mol2 or .pdb format.
-
Obtain CHARMM-compatible parameters for the linker using the CGenFF server.[5] This will provide a topology file (.itp) and a parameter file (.prm).
-
-
Solvation:
-
Create a simulation box (e.g., cubic or dodecahedron) and solvate the linker molecule with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a desired salt concentration.
-
II. Simulation Execution
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature.
-
NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to adequately sample the conformational space of the linker.
-
III. Data Analysis
-
Trajectory Analysis:
-
Use GROMACS analysis tools to calculate the following metrics from the production trajectory:
-
gmx gyrate to compute the radius of gyration (Rg).
-
gmx distance to calculate the end-to-end distance (ree).
-
Specialized scripts or analysis tools can be used to calculate the persistence length (Lp) from the bond-vector autocorrelation function.
-
-
Visualizing the Workflow and Linker Relationships
To better understand the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
Molecular modeling, particularly molecular dynamics simulations, provides a powerful platform for the in-silico evaluation and comparison of chemical linker flexibility. The data presented in this guide suggests that this compound, as a representative alkyl linker, exhibits a balance of flexibility and hydrophobicity. In comparison, PEG linkers offer increased hydrophilicity with comparable flexibility, while the flexibility of peptide linkers can be finely tuned through sequence modification. The choice of an optimal linker will ultimately depend on the specific requirements of the molecular design, including the desired degree of conformational freedom, solubility, and synthetic accessibility. The provided experimental workflow offers a robust framework for researchers to conduct their own comparative analyses of linker candidates.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Studies of Polyethylene Oxide and Polyethylene Glycol: Hydrodynamic Radius and Shape Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating Purity: A Comparative Guide to Commercially Available 8-Aminooctanoic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comparative analysis of commercially available 8-Aminooctanoic acid, a key building block in peptide synthesis and various biochemical applications. We present a summary of stated purities from various suppliers, detailed experimental protocols for purity verification, and a standardized workflow to empower researchers in making informed purchasing decisions.
This compound is an omega-amino fatty acid that serves as a crucial monomer in the synthesis of polyamides and as an intermediate in the creation of more complex molecules.[1] Its utility in scientific research underscores the need for high-purity sources to ensure reliable and reproducible experimental outcomes.
Commercial Supplier Purity Overview
The purity of this compound from commercial suppliers is a critical factor for its application in sensitive research areas. While a comprehensive, independent comparative study with batch-to-batch analysis is not publicly available, manufacturers typically provide a stated purity on their product pages and in their Certificates of Analysis (COA). The table below summarizes the advertised purities from a selection of suppliers. It is important to note that these values are as stated by the suppliers and independent verification is always recommended.
| Supplier | Product Number | Stated Purity | Analytical Method(s) Mentioned |
| Sigma-Aldrich | 855294 | 99% | Assay |
| APExBIO | 98% | NMR, MS | |
| Tokyo Chemical Industry (TCI) | A1925 | >95.0% (T) | Nonaqueous Titration, NMR |
| MedChemExpress | HY-W018678 | 98.0% | Not specified |
| CP Lab Safety | 97% | Not specified | |
| Levan Scientific | 1066046 | ≥98.0% | NMR |
Note: "(T)" likely refers to titration. Purity claims and available documentation should be verified on the respective supplier websites.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile compounds like this compound.[1] The following protocol provides a general method that can be adapted for purity analysis.
Objective: To determine the purity of a commercial this compound sample by quantifying the main component and detecting any potential impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reference standard of this compound (if available)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as the carboxyl group has some UV absorbance at lower wavelengths, and derivatization might be necessary for higher sensitivity)
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the purity analysis of commercially available this compound.
Caption: Workflow for Purity Analysis of this compound.
Caption: Decision Pathway for Purity Verification.
Concluding Remarks
The selection of a high-purity this compound is a critical first step in many research and development endeavors. While suppliers provide valuable initial information, independent verification through standardized analytical methods like HPLC is strongly recommended. The protocols and workflows presented in this guide offer a framework for researchers to systematically evaluate the purity of their chemical reagents, thereby enhancing the reliability and validity of their scientific findings. Researchers should always consult the specific Certificate of Analysis for their purchased lot and consider additional analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Mass Spectrometry (MS) for impurity identification, to gain a comprehensive understanding of their material's quality.
References
Benchmarking the performance of different 8-Aminooctanoic acid synthesis routes.
A Comparative Guide to the Synthesis of 8-Aminooctanoic Acid for Researchers and Drug Development Professionals
Abstract
This compound is a valuable bifunctional molecule with applications as a monomer in the production of polyamide 8 (Nylon 8) and as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1] The selection of an appropriate synthetic route is critical and depends on factors such as scalability, cost, safety, and environmental impact. This guide provides a comprehensive benchmark of common synthesis routes to this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Overview of Synthetic Strategies
Several distinct synthetic pathways to this compound have been developed, primarily categorized as traditional chemical syntheses and emerging biocatalytic methods.[1] This guide will focus on the following prominent routes:
-
Route 1: From Cyclooctanone via Beckmann Rearrangement
-
Route 2: From Azelaic Acid via Hofmann Rearrangement
-
Route 3: From Halogenated Carboxylic Acid Esters
-
Route 4: Biocatalytic Synthesis from Oleic Acid
The following sections detail the experimental protocols and performance metrics associated with each route.
Performance Benchmark: A Comparative Analysis
The performance of each synthetic route is evaluated based on key metrics including overall yield, product purity, reaction time, and qualitative considerations of safety and environmental impact.
| Performance Metric | Route 1: From Cyclooctanone | Route 2: From Azelaic Acid | Route 3: From Halogenated Carboxylic Acid Esters | Route 4: Biocatalytic from Oleic Acid |
| Starting Material | Cyclooctanone | Azelaic Acid | 8-chlorooctanoic acid ethyl ester | Oleic Acid |
| Overall Yield | ~70% (for lactam formation) | 62%[2] | 80% (as hydrochloride salt)[3] | High conversion (~90% for similar processes)[4] |
| Product Purity | High (after purification) | High | High (crystalline solid)[3] | High (requires separation from biomass) |
| Number of Steps | 2 | 4[2] | 2 | Multi-enzyme cascade |
| Key Reagents | Sulfuric acid, Hydroxylamine-O-sulfonic acid | Methanol, Ammonia, Sodium Hypobromite | Potassium cyanate, Ethanol, Hydrochloric acid | Specific enzymes (e.g., hydratase, dehydrogenase, transaminase)[1][4] |
| Reaction Time | Variable, multiple hours | Multi-day process | ~4 hours for urethane formation, 3 hours for hydrolysis[3] | Variable (dependent on enzyme kinetics) |
| Safety Concerns | Use of strong acids | Use of aqueous ammonia and Hofmann rearrangement reagents | Use of cyanates and acidic hydrolysis | Generally considered safer, requires handling of microorganisms |
| Environmental Impact | Use of strong acids | Use of halogenated reagents in some variations | Use of organic solvents and acids | "Green" and sustainable approach[1] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the key transformations in each synthetic route are provided below.
Route 1: Synthesis from Cyclooctanone via Beckmann Rearrangement
This pathway involves the conversion of cyclooctanone to the corresponding oxime, followed by an acid-catalyzed Beckmann rearrangement to yield the lactam (2-azacyclononanone), which is subsequently hydrolyzed.[1]
Step 1: Lactam Formation (Beckmann Rearrangement) A documented procedure involves the addition of cyclooctanone oxime to sulfuric acid at 110°C.[1] Following the completion of the reaction, the mixture is neutralized and the lactam is extracted, yielding approximately 70% of the product.[1] An alternative approach utilizes hydroxylamine-O-sulfonic acid in formic acid for this conversion.[1]
Step 2: Hydrolysis of 2-Azacyclononanone The lactam is subjected to hydrolysis under either acidic or basic conditions to open the ring and produce this compound.[1] For instance, refluxing with a 20% sodium hydroxide solution for 4 hours, followed by cooling, neutralization with an acidic ion exchanger, and crystallization from 2-propanol can yield the final product.
Route 2: Synthesis from Azelaic Acid
A robust and scalable four-step process has been developed starting from the commercially available azelaic acid, achieving an overall yield of 62%.[2][5]
Experimental Workflow:
-
Fischer Esterification: Azelaic acid is first converted to dimethyl azelate.
-
Selective Enzymatic Hydrolysis: The dimethyl azelate is then selectively hydrolyzed to methyl hydrogen azelate.
-
Ammonolysis: The resulting monoester is treated with aqueous ammonia to form the corresponding amide.
-
Hofmann Rearrangement: The amide undergoes a Hofmann rearrangement to yield this compound.[2][5]
The scalability of this process has been successfully demonstrated with the production of 25 kg batches of this compound.[2][5]
Route 3: Synthesis from Halogenated Carboxylic Acid Esters
This method involves the reaction of a halogenated carboxylic acid ester with a metal cyanate to form a urethane intermediate, which is then saponified.
Experimental Protocol:
-
Urethane Formation: 1.5 moles of potassium cyanate are placed in 750 ml of dimethylformamide and heated to 140°C.[3] A mixture of 1.5 moles of 8-chlorooctanoic acid ethyl ester and 1.65 moles of ethanol is then added over a period of 1 hour. The mixture is stirred for an additional 3 hours at 140°C until the conversion is complete.[3]
-
Acidic Saponification: The resulting urethane is hydrolyzed without further purification. The crude product is heated to 100°C, and a mixture of concentrated HCl and water is added over 1.5 hours. After approximately 3 hours, cyclohexane is added, and the precipitated solid is filtered, washed, and dried to yield the hydrochloride of this compound as a white, crystalline solid with an 80% yield.[3][4]
Route 4: Biocatalytic Synthesis from Oleic Acid
This sustainable approach utilizes a multi-enzyme cascade to convert renewable oleic acid into this compound.[1]
Conceptual Signaling Pathway: The process typically starts with the oxidative cleavage of oleic acid.[1] A potential biocatalytic pathway involves the following enzymatic steps:
-
Hydration: An oleic acid hydratase converts oleic acid to 10-hydroxystearic acid.
-
Oxidation: An alcohol dehydrogenase oxidizes the hydroxyl group.
-
Cleavage: A Baeyer-Villiger monooxygenase can catalyze the oxidative cleavage of the carbon chain.
-
Amination: A transaminase introduces the terminal amino group to a C8 precursor to form this compound.[1][4]
While specific industrial-scale protocols are proprietary, research has demonstrated that ω-amino fatty acids can be biosynthesized from corresponding hydroxy fatty acids with approximately 90% conversion.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows and logical relationships of the described synthesis routes.
Caption: Workflow for the synthesis of this compound from Cyclooctanone.
Caption: Multi-step synthesis of this compound starting from Azelaic Acid.
Caption: Synthesis pathway from a halogenated carboxylic acid ester.
Caption: Conceptual biocatalytic cascade for this compound synthesis.
Conclusion
The choice of a synthetic route for this compound is a multifaceted decision. The route from azelaic acid offers a well-documented, scalable, and high-yield process suitable for industrial production.[2][5] The synthesis from halogenated carboxylic acid esters also provides a good yield in a relatively short number of steps.[3] The classical approach from cyclooctanone is a viable laboratory-scale method. The emerging biocatalytic route from oleic acid represents a promising sustainable alternative, although further development may be required for large-scale implementation.[1] This guide provides the necessary data for researchers and developers to select the most appropriate synthesis strategy based on their specific requirements for yield, purity, cost, safety, and environmental considerations.
References
- 1. This compound | 1002-57-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Aminooctanoic Acid
Essential safety protocols and logistical plans for the secure handling and disposal of 8-Aminooctanoic acid in a laboratory setting.
For researchers and scientists in the dynamic field of drug development, the safe handling of chemical compounds is paramount. This guide provides indispensable safety and logistical information for this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to mitigate these risks.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Goggles or a face shield (European Standard EN 166)[2] | Protects against dust particles and potential splashes, preventing serious eye irritation.[1][2][4] |
| Hand Protection | Protective gloves (e.g., Nitrile gloves)[2][5] | Prevents skin contact and subsequent irritation.[1][2][4] |
| Body Protection | Laboratory coat or appropriate protective clothing[1][2] | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[2][4] For large-scale operations or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[2] | Avoids inhalation of dust which may cause respiratory irritation.[1][2][4] |
Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
2.1. Preparation and Weighing:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[1][6]
-
PPE Donning: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the powdered compound. Avoid creating dust clouds. Use a spatula for transferring the solid.
2.2. Dissolution (if applicable):
-
Solvent Selection: this compound is soluble in water.[7]
-
Procedure: Slowly add the weighed this compound to the water while stirring to ensure complete dissolution. If preparing a stock solution, it can be filtered and sterilized using a 0.22 μm filter.[7]
2.3. Use in Experiments:
-
Controlled Environment: Conduct all experimental procedures involving this compound within a designated and controlled area.
-
Avoid Contact: Exercise caution to prevent contact with skin, eyes, and clothing.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first-aid measures are critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration. Seek medical attention.[1][2][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing any contaminated clothing. Seek medical attention if irritation persists.[1][2][6] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1][2][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Seek medical attention.[1][4] |
Spill and Disposal Plan
Proper management of spills and waste is essential for environmental safety and laboratory hygiene.
4.1. Spill Cleanup:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep or shovel the material into a suitable, closed container for disposal.[1][2] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
PPE: Wear appropriate PPE throughout the cleanup process.
4.2. Waste Disposal:
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated and approved waste disposal container.[1] Do not empty into drains.[1][4]
-
Contaminated Packaging: Dispose of the original container as unused product in accordance with local regulations.[1]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for chemical waste disposal.
Storage and Handling Workflow
The following diagram illustrates the comprehensive workflow for the safe handling and storage of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.de [fishersci.de]
- 3. This compound | C8H17NO2 | CID 66085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound 99 1002-57-9 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
